Lipid peroxidation inhibitor 1
Descripción
Propiedades
IUPAC Name |
2,4,6,7-tetramethyl-2-[(4-phenylpiperidin-1-yl)methyl]-3H-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O/c1-16-17(2)23-21(18(3)22(16)25)14-24(4,27-23)15-26-12-10-20(11-13-26)19-8-6-5-7-9-19/h5-9,20H,10-15,25H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJJFTDZPRQPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CC(O2)(C)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ferrostatin-1, a Potent Lipid Peroxidation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Ferrostatin-1 (Fer-1), a cornerstone inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.
Introduction: Lipid Peroxidation and Ferroptosis
Lipid peroxidation is a process of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), within cell membranes. This chain reaction, mediated by reactive oxygen species (ROS), leads to cellular damage and has been implicated in numerous pathological conditions. Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels[1][2][3]. It is genetically and biochemically distinct from other forms of cell death like apoptosis and necrosis[3][4].
The core events of ferroptosis are governed by a delicate balance between pro-oxidant and antioxidant systems. A key defender against ferroptosis is the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH)[5][6][7][8]. Inhibition or depletion of GPX4 leads to the unchecked accumulation of lipid ROS, culminating in cell death[1][9]. Ferrostatin-1 (Fer-1) was identified as a potent and selective small-molecule inhibitor of this process, making it an invaluable tool for studying ferroptosis and a lead compound for therapeutic development[10][11].
Core Mechanism of Action of Ferrostatin-1
Ferrostatin-1 functions primarily as a potent, synthetic radical-trapping antioxidant (RTA)[12][13][14]. Its primary role is to intercept and neutralize chain-carrying lipid peroxyl radicals, thereby breaking the propagation cycle of lipid peroxidation within cellular membranes[13].
Key mechanistic features include:
-
Radical Scavenging: Fer-1, an arylamine, efficiently donates a hydrogen atom to lipid peroxyl radicals (LOO•), neutralizing them and preventing them from abstracting hydrogen from adjacent PUFAs. This action halts the chain reaction that would otherwise lead to widespread membrane damage[13][15].
-
Inhibition of Lipid Peroxide Accumulation: By trapping radicals, Fer-1 directly prevents the accumulation of lipid hydroperoxides, the ultimate executioners of ferroptotic cell death[11][13].
-
Pseudo-Catalytic Cycle with Iron: A unique aspect of Fer-1's mechanism is its interaction with iron. After Fer-1 donates a hydrogen atom and becomes a radical itself, it can be reduced back to its active form by ferrous iron (Fe²⁺)[15][16][17]. This recycling makes Fer-1 remarkably efficient, as it is not consumed during the process of inhibiting iron-dependent lipid peroxidation[16][17]. This is a key reason why Fer-1 is significantly more potent at inhibiting iron-driven peroxidation compared to other antioxidants like Trolox[16].
-
Reduction of Labile Iron Pool: Fer-1 has been observed to form a complex with iron, which can lead to a modest reduction in the cellular labile iron pool (LIP), further contributing to its anti-ferroptotic effect[15][16].
The Ferroptosis Signaling Pathway and Ferrostatin-1 Intervention
Ferroptosis is regulated by multiple interconnected metabolic pathways. The canonical pathway involves iron metabolism, amino acid metabolism, and lipid metabolism.
-
Iron Metabolism: Intracellular iron, particularly in its ferrous (Fe²⁺) form, is essential for ferroptosis. It participates in Fenton reactions to generate ROS and serves as a cofactor for enzymes like lipoxygenases (LOXs) that produce lipid peroxides[1][2][4].
-
GPX4/Glutathione Axis: The system Xc⁻ amino acid antiporter imports cystine, which is reduced to cysteine—the rate-limiting precursor for glutathione (GSH) synthesis[2]. GSH is an essential cofactor for GPX4. Class 1 ferroptosis inducers, such as erastin, inhibit system Xc⁻, leading to GSH depletion and subsequent GPX4 inactivation[2][3]. Class 2 inducers, like RSL3, directly inhibit GPX4[8][9].
-
Lipid Metabolism: The substrates for lethal lipid peroxidation are PUFAs, primarily arachidonic acid (AA) and adrenic acid (AdA), esterified into phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE)[8]. This process is facilitated by two key enzymes: Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)[18][19][20][21][22][23][24]. ACSL4 converts PUFAs into their acyl-CoA derivatives, and LPCAT3 then incorporates them into phospholipids, creating the specific lipid species that are susceptible to peroxidation[19][21][24][25].
Ferrostatin-1 acts downstream of GPX4 inactivation, directly quenching the lipid radicals that form when GPX4 can no longer detoxify lipid hydroperoxides.
Caption: Ferroptosis signaling pathway and points of inhibition.
Quantitative Data Summary
The efficacy of Ferrostatin-1 is well-documented across numerous cell lines and ferroptosis induction models.
Table 1: Inhibitory Concentration (IC₅₀/EC₅₀) of Ferrostatin-1
| Inducer | Cell Line | Assay Type | IC₅₀ / EC₅₀ Value | Reference(s) |
| Erastin | HT-1080 | Cell Viability | 60 nM | [12] |
| Erastin | bmMSCs | Cell Viability | < 1 µM | [26] |
| RSL3 | Various | Cell Viability | 15 - 27 nM | [13] |
| Fe²⁺/Ascorbate | Liposomes | Oxygen Consumption | 17 nM | [16][17] |
| ABIP (diazo) | Liposomes | Oxygen Consumption | 1.66 µM | [16][17] |
Table 2: Kinetic Data of Ferrostatin-1
| Reaction | Method/System | Rate Constant (kᵢₙₕ) | Reference(s) |
| Reaction with peroxyl radicals | Styrene Autoxidation | 3.5 x 10⁵ M⁻¹s⁻¹ | [13] |
| Reaction with peroxyl radicals | Egg-PC Liposomes | Comparable to α-tocopherol | [13] |
Key Experimental Protocols
Verifying the mechanism of a lipid peroxidation inhibitor like Fer-1 involves specific assays to measure lipid ROS and cell viability.
Protocol: Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol details the use of the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis of lipid peroxidation.
Materials:
-
Adherent cells (e.g., HT-1080)
-
6-well plates
-
Ferroptosis inducer (e.g., RSL3)
-
Ferrostatin-1
-
C11-BODIPY 581/591 probe (stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that ensures they are sub-confluent at the time of the experiment. Incubate for 24 hours.
-
Treatment: Treat cells with the ferroptosis inducer (e.g., 1 µM RSL3) with or without co-treatment with Ferrostatin-1 (e.g., 1 µM). Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 6-8 hours).
-
Probe Staining: Following treatment, remove the media and incubate the cells with 2.5 µM C11-BODIPY 581/591 in serum-free media for 30 minutes at 37°C, protected from light[14].
-
Washing: Gently wash the cells twice with PBS to remove excess probe[14].
-
Cell Harvesting: Trypsinize and collect the cells, then resuspend them in PBS for flow cytometry analysis.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The non-oxidized form of the probe is detected in the red channel (e.g., PE-Texas Red), and the oxidized form is detected in the green channel (e.g., FITC). The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation[27].
Protocol: Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as a proxy for cell viability.
Materials:
-
96-well plate
-
Ferroptosis inducer (e.g., Erastin)
-
Ferrostatin-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours[14].
-
Treatment: Treat cells with various concentrations of the inducer, with or without co-treatment with Ferrostatin-1. Include a vehicle control. Incubate for 24-48 hours[14].
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[14]. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[14].
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader[14][28]. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Caption: Workflow for validating Ferrostatin-1's anti-ferroptotic activity.
Conclusion
Ferrostatin-1 is a highly specific and potent inhibitor of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. Its mechanism of action is centered on its function as a radical-trapping antioxidant, which effectively terminates the chain reaction of lipid peroxidation within cellular membranes. The unique ability of Fer-1 to be recycled by ferrous iron contributes to its remarkable potency. As a well-characterized inhibitor, Ferrostatin-1 remains an indispensable tool for researchers investigating the complex signaling pathways of ferroptosis and serves as a foundational scaffold for the development of therapeutics targeting diseases associated with oxidative cell death.
References
- 1. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. GPX4, ferroptosis, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the subcellular localization and mechanism of action of ferrostatins in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LPCAT3 Is Transcriptionally Regulated by YAP/ZEB/EP300 and Collaborates with ACSL4 and YAP to Determine Ferroptosis Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]
- 26. Comparison of Ferroptosis-Inhibitory Mechanisms between Ferrostatin-1 and Dietary Stilbenes (Piceatannol and Astringin) [mdpi.com]
- 27. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sjzsyj.com.cn [sjzsyj.com.cn]
In-depth Technical Guide on the Lipid Peroxidation Inhibitor UAMC-3203
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipid peroxidation inhibitor UAMC-3203, with a focus on its IC50 value, the experimental protocols for its determination, and its role in relevant signaling pathways. UAMC-3203 is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. For UAMC-3203, the IC50 value has been determined in the context of inhibiting erastin-induced ferroptosis.
| Compound | IC50 Value | Cell Line | Inducer | Assay Method | Reference |
| UAMC-3203 | 10 nM | IMR-32 Neuroblastoma | Erastin (B1684096) | Sytox Green-based fluorescence assay | [1] |
| UAMC-3203 | 12 nM | Not Specified | Not Specified | Not Specified | [2][3][4] |
| Ferrostatin-1 (Fer-1) | 33 nM | Not Specified | Not Specified | Not Specified |
As indicated in the table, UAMC-3203 exhibits a potent inhibitory effect on ferroptosis, with an IC50 value in the low nanomolar range, making it more potent than the well-known ferroptosis inhibitor, Ferrostatin-1.
Experimental Protocols
The determination of the IC50 value for UAMC-3203 involves inducing ferroptosis in a suitable cell line and measuring the protective effect of the inhibitor across a range of concentrations.
Cell Culture and Seeding
-
Cell Line: Human neuroblastoma IMR-32 cells are a suitable model for studying ferroptosis.
-
Culture Medium: Maintain IMR-32 cells in an appropriate medium, such as Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the IMR-32 cells into 96-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.
Compound Preparation and Treatment
-
UAMC-3203 Preparation: Prepare a stock solution of UAMC-3203 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with the cell culture medium to achieve a range of desired concentrations for the dose-response curve.
-
Erastin Preparation: Prepare a stock solution of erastin in DMSO. Dilute the stock solution in cell culture medium to the final concentration required to induce ferroptosis.
-
Treatment Protocol:
-
Pre-incubate the seeded cells with varying concentrations of UAMC-3203 for 1 hour.
-
Following pre-incubation, add erastin to the wells to induce ferroptosis. A typical concentration of erastin to induce ferroptosis in IMR-32 cells is in the low micromolar range.
-
Include appropriate controls: cells treated with vehicle (DMSO) only, cells treated with erastin only, and cells treated with a reference compound such as Ferrostatin-1.
-
Measurement of Cell Death (Sytox Green Assay)
-
Principle: Sytox Green is a fluorescent dye that cannot penetrate the membrane of live cells. Upon loss of membrane integrity, a hallmark of ferroptotic cell death, the dye enters the cell, binds to nucleic acids, and emits a bright green fluorescence.
-
Procedure:
-
After the desired incubation period with erastin (e.g., 13 hours), add Sytox Green dye to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow for dye uptake in dead cells.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis and IC50 Determination
-
Data Normalization: Normalize the fluorescence readings to the control wells (vehicle-treated cells as 0% inhibition and erastin-treated cells as 100% inhibition).
-
Dose-Response Curve: Plot the percentage of inhibition of cell death against the logarithm of the UAMC-3203 concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of UAMC-3203 that results in a 50% reduction in erastin-induced cell death.
Signaling Pathways and Experimental Workflow
Ferroptosis Signaling Pathway
Ferroptosis is a complex process involving multiple interconnected pathways. The diagram below illustrates the central role of lipid peroxidation and the points of intervention for inhibitors like UAMC-3203.
Caption: Simplified signaling pathway of ferroptosis.
Experimental Workflow for IC50 Determination
The following diagram outlines the logical steps involved in determining the IC50 value of a lipid peroxidation inhibitor.
Caption: Experimental workflow for IC50 determination.
References
An In-depth Technical Guide to Lipid Peroxidation Inhibitors and Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of lipid peroxidation inhibitors, with a specific focus on their interaction with reactive oxygen species (ROS) and their role in the regulated cell death pathway of ferroptosis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanisms of action, experimental protocols, and key signaling pathways associated with these compounds.
Core Concepts: Lipid Peroxidation and Reactive Oxygen Species
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play essential roles in cell signaling and homeostasis, their overproduction can lead to oxidative stress, a deleterious process that can damage cell structures, including lipids, proteins, and DNA.
Lipid peroxidation is the oxidative degradation of lipids. It is a chain reaction that most often affects polyunsaturated fatty acids (PUFAs) within cellular membranes. This process can lead to cellular damage and is implicated in a variety of disease states. The mechanism of lipid peroxidation proceeds in three major steps:
-
Initiation: The process begins with the attack of a reactive species, such as the hydroxyl radical (•OH), on a PUFA, leading to the abstraction of a hydrogen atom and the formation of a lipid radical (L•).
-
Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.
-
Termination: The chain reaction can be terminated when two radical species react with each other to form a non-radical product.
Ferroptosis: A Regulated Form of Cell Death
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1] This process is distinct from other forms of cell death, such as apoptosis and necroptosis. A key regulator of ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid hydroperoxides.[2][3] The inactivation or inhibition of GPX4 is a central event in the execution of ferroptosis.[2]
Lipid Peroxidation Inhibitors: Mechanisms of Action
Lipid peroxidation inhibitors are compounds that can suppress or prevent the process of lipid peroxidation. They can act through several mechanisms, including:
-
Radical Scavenging: Some inhibitors act as antioxidants, directly scavenging the radical species that propagate the lipid peroxidation chain reaction.
-
Enzyme Inhibition/Modulation: Other inhibitors may target enzymes involved in the generation of ROS or the metabolism of lipids. A key target in the context of ferroptosis is the modulation of GPX4 activity.
"Lipid Peroxidation Inhibitor 1" and Ferrostatin-1
While the term "this compound" is not a universally standardized name for a single compound, the scientific literature describes various potent inhibitors of lipid peroxidation. A notable example is a 5-aminocoumaran derivative, which has been shown to be a potent inhibitor of lipid peroxidation with an IC50 of 0.07 μM.[4]
A more widely studied and commercially available lipid peroxidation inhibitor is Ferrostatin-1 (Fer-1) . Fer-1 is a potent and selective inhibitor of ferroptosis.[1] It acts as a radical-trapping antioxidant and can effectively reduce lipid ROS.[5]
Quantitative Data on Lipid Peroxidation Inhibitors
The efficacy of lipid peroxidation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of lipid peroxidation by 50%.
| Inhibitor | Assay System | IC50 | Reference |
| "this compound" (5-aminocoumaran derivative) | Rat liver microsomes | 0.07 µM | [4] |
| Ferrostatin-1 | Cisplatin-induced cell death in HEI-OC1 cells | 10 µM (Pre-treatment) | [6] |
Signaling Pathways
The central signaling pathway in which lipid peroxidation inhibitors play a critical role is ferroptosis. The following diagram illustrates the key components of this pathway and the points of intervention for inhibitors.
Caption: The Ferroptosis Signaling Pathway.
Experimental Protocols
Measurement of Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS Assay)
This protocol is a widely used method for measuring the end products of lipid peroxidation, primarily malondialdehyde (MDA).
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
Methodology:
-
Sample Preparation: Homogenize tissue samples or cell lysates in a suitable buffer (e.g., Tris-HCl) on ice.
-
Reaction Mixture: To 0.1 mL of the homogenate, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of TBA.
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge at 10,000 x g for 10 minutes.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of TBARS using a standard curve prepared with a known concentration of MDA.
Detection of Lipid ROS (C11-BODIPY 581/591 Staining)
This is a fluorescent-based method for the detection of lipid peroxidation in living cells.
Principle: C11-BODIPY 581/591 is a lipophilic fluorescent dye that incorporates into cellular membranes. Upon oxidation by lipid peroxyl radicals, its fluorescence shifts from red to green. The ratio of green to red fluorescence provides a ratiometric readout of lipid peroxidation.
Methodology:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere.
-
Treatment: Treat the cells with the experimental compounds (e.g., ferroptosis inducer and/or lipid peroxidation inhibitor) for the desired duration.
-
Staining: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Imaging/Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. Excite the dye at 488 nm and collect emission in both the green (e.g., 500-550 nm) and red (e.g., >570 nm) channels.
-
Quantification: Quantify the ratio of green to red fluorescence intensity to determine the extent of lipid peroxidation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the effect of a lipid peroxidation inhibitor on ferroptosis.
Caption: A typical experimental workflow.
Conclusion
Lipid peroxidation inhibitors are valuable tools for studying the role of oxidative stress and ferroptosis in health and disease. Their ability to mitigate the damaging effects of reactive oxygen species on cellular membranes makes them promising candidates for therapeutic development in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and certain types of cancer. A thorough understanding of their mechanisms of action and the use of robust experimental protocols are essential for advancing research in this field. This guide provides a foundational framework for scientists and researchers to design and interpret experiments involving these critical modulators of cellular redox biology.
References
- 1. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Liproxstatin-1 in Ferroptosis Research
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth technical overview of Liproxstatin-1 (Lip-1), a potent and specific inhibitor of ferroptosis. It details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and visualizes its role within the broader ferroptosis signaling cascade.
Introduction to Ferroptosis and Liproxstatin-1
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] It is distinct from other cell death pathways like apoptosis and necrosis.[1] The core event in ferroptosis is unchecked lipid peroxidation, an oxidative degradation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[2][3]
The primary cellular defense against ferroptosis is the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which, using glutathione (GSH) as a cofactor, detoxifies lipid hydroperoxides into non-toxic lipid alcohols.[1][4] Inhibition of GPX4 activity, either directly by compounds like RSL3 or indirectly by depleting GSH with agents like erastin, leads to the accumulation of lipid peroxides and subsequent ferroptotic cell death.[1][5]
Liproxstatin-1 is a spiroquinoxalinamine derivative identified through high-throughput screening as a potent inhibitor of ferroptosis.[6][7] It has become a benchmark compound for studying ferroptosis due to its high potency and specificity.[8] Unlike inhibitors that target upstream components, Liproxstatin-1 functions as a radical-trapping antioxidant (RTA), directly intercepting lipid peroxyl radicals to halt the self-propagating chain reaction of lipid peroxidation.[1][6] This mechanism makes it an invaluable tool for investigating ferroptosis in various pathological conditions, including renal failure, neurodegeneration, and ischemia-reperfusion injury.[9][10]
Mechanism of Action
Liproxstatin-1 prevents ferroptotic cell death by acting as a potent, membrane-localized radical-trapping antioxidant.[1][6] Its mechanism is independent of and downstream from the canonical GPX4 pathway.
-
Initiation of Lipid Peroxidation: When the GPX4 enzyme is inactivated, lipid hydroperoxides (PUFA-OOH) accumulate. In the presence of labile iron, these molecules are converted into highly reactive lipid peroxyl radicals (PUFA-OO•).
-
Radical Chain Reaction: These peroxyl radicals can abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical (PUFA•) and another lipid hydroperoxide. This initiates a self-propagating chain reaction that damages cell membranes.
-
Intervention by Liproxstatin-1: Liproxstatin-1, as a lipophilic arylamine, localizes to cellular membranes where it efficiently donates a hydrogen atom to the chain-carrying lipid peroxyl radicals (PUFA-OO•).[6][7] This action neutralizes the radical and terminates the peroxidation cascade, thereby preventing the catastrophic membrane damage that culminates in cell death.[6]
The following diagram illustrates the central GPX4 pathway and the point of intervention for Liproxstatin-1.
Quantitative Data Summary
The efficacy of Liproxstatin-1 has been quantified across various cell lines and experimental conditions. The tables below summarize its inhibitory concentrations and effective doses from published studies.
Table 1: In Vitro Potency of Liproxstatin-1
| Parameter | Cell Line | Ferroptosis Inducer | Value | Reference(s) |
|---|---|---|---|---|
| IC₅₀ | Gpx4-/- MEFs | N/A (Genetic knockout) | 22 nM | [10][11][12][13] |
| EC₅₀ | Pfa-1 mouse fibroblasts | RSL3 | 38 ± 3 nM | [6][14] |
| EC₅₀ | OLN-93 oligodendrocytes | RSL3 | 115.3 nM |[14] |
Table 2: Effective Concentrations of Liproxstatin-1 in Cell Culture
| Concentration | Effect | Cell Line / Condition | Inducer(s) | Reference(s) |
|---|---|---|---|---|
| 50 nM | Complete prevention of lipid peroxidation | Gpx4-/- cells | N/A | [11][12][13] |
| 100 nM | Prevention of glutamate-induced cell death | HT22 mouse hippocampal cells | Glutamate (5 mM) | [6][7] |
| 200 nM | Dose-dependent protection | Gpx4-/- cells | BSO (10 µM), Erastin (1 µM), RSL3 (0.5 µM) | [11][12][13] |
| 200 nM | Pre-treatment to inhibit cell death | Caco-2 cells | Hypoxia/Reoxygenation |[15] |
Table 3: In Vivo Dosage of Liproxstatin-1
| Dosage | Animal Model | Effect | Reference(s) |
|---|
| 10 mg/kg (i.p.) | Gpx4 knockdown mice (GreERT2; Gpx4fl/fl) | Significantly extended survival, delayed ferroptosis in tubular cells |[12][13] |
Key Experimental Protocols
Reproducible and standardized methods are critical for studying ferroptosis inhibitors. The following sections detail common protocols used to evaluate the efficacy of Liproxstatin-1.
A typical experiment to assess a ferroptosis inhibitor follows a structured workflow to ensure robust and comparable results.
This protocol determines the extent to which Liproxstatin-1 protects cells from ferroptosis-inducing agents.
-
Materials: HT-1080 fibrosarcoma cells, 96-well plates, appropriate cell culture medium, Liproxstatin-1, RSL3 or erastin, Cell Counting Kit-8 (CCK-8) or AquaBluer reagent, microplate reader.
-
Procedure:
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for adherence.[8]
-
Pre-treatment: Prepare serial dilutions of Liproxstatin-1. Remove the old medium and add fresh medium containing the desired concentrations of Liproxstatin-1 to the appropriate wells. Incubate for 1-2 hours.[8]
-
Induction: Add the ferroptosis inducer (e.g., 1 µM RSL3 or 10 µM erastin) to all wells except the untreated controls.[8]
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C.[8]
-
Measurement: Add 10 µL of CCK-8 or a similar viability reagent to each well and incubate for 1-4 hours.[8] Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Normalize the results to the untreated control cells to determine the percentage of cell viability. Plot a dose-response curve to calculate the EC₅₀ value of Liproxstatin-1.
-
This assay directly measures lipid peroxidation, the hallmark of ferroptosis, using a fluorescent probe.[2][3] The C11-BODIPY probe incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation by lipid radicals.[16]
-
Materials: Cultured cells, C11-BODIPY 581/591 probe, Hank's Balanced Salt Solution (HBSS) or PBS, flow cytometer or fluorescence microscope.
-
Procedure:
-
Cell Treatment: Treat cells with Liproxstatin-1 and/or a ferroptosis inducer as described in the cell viability protocol.[1]
-
Probe Staining: Towards the end of the treatment period, add the C11-BODIPY probe to the culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with pre-warmed HBSS or PBS to remove excess probe.[1]
-
Analysis (Flow Cytometry): Harvest the cells (e.g., by trypsinization), resuspend them in PBS, and analyze immediately on a flow cytometer.[1] Measure the fluorescence shift from the red channel (e.g., PE-Texas Red) to the green channel (e.g., FITC). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Analysis (Fluorescence Microscopy): Image live cells using a fluorescence microscope equipped with appropriate filter sets to capture both the reduced (red) and oxidized (green) forms of the probe.[1]
-
This protocol can be used to confirm that a ferroptosis inducer like RSL3 does not reduce GPX4 protein levels, or to assess how other treatments might affect GPX4 expression.
-
Materials: Treated cells, lysis buffer (e.g., RIPA buffer with protease inhibitors), BCA protein assay kit, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary anti-GPX4 antibody, HRP-conjugated secondary antibody, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Lysis: Lyse the treated cells and collect the protein lysates.[1]
-
Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[1]
-
Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[1]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: After final washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liproxstatin-1 hydrochloride | Ferroptosis | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. apexbt.com [apexbt.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Ferroptosis in Disease
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a critical contributor to a myriad of human diseases. A key manifestation of unchecked oxidative stress is lipid peroxidation, a chain reaction of oxidative degradation of lipids that can inflict severe damage to cellular membranes, leading to compromised cell integrity and function.
Recently, a novel form of regulated cell death, termed ferroptosis, has been identified, which is characterized by iron-dependent accumulation of lipid hydroperoxides. Unlike other forms of programmed cell death such as apoptosis, ferroptosis is morphologically and biochemically distinct, representing a unique pathway in cellular demise. This process is increasingly implicated in the pathophysiology of a wide range of conditions, including neurodegenerative diseases, ischemia-reperfusion injury, acute kidney injury, and certain cancers. The central role of lipid peroxidation in this pathway has made the development of potent and specific inhibitors of ferroptosis a significant area of therapeutic interest.
Liproxstatin-1, a spiroquinoxalinamine derivative, has emerged as a highly potent and selective inhibitor of ferroptosis.[1] Its ability to effectively suppress lipid peroxidation makes it an invaluable tool for elucidating the mechanisms of ferroptosis and for exploring its therapeutic potential in oxidative stress-related diseases. This technical guide provides an in-depth overview of Liproxstatin-1, including its mechanism of action, applications in disease models, quantitative efficacy data, and detailed experimental protocols for its use in research settings.
Mechanism of Action: A Potent Radical-Trapping Antioxidant
Liproxstatin-1 functions primarily as a potent, membrane-localized, radical-trapping antioxidant (RTA).[2] Its primary mechanism involves the direct scavenging of lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is a hallmark of ferroptosis.[2] This mode of action is distinct from that of iron chelators, which prevent ferroptosis by depleting the iron required for the generation of lipid ROS.
The core of the ferroptotic pathway lies in the failure of the glutathione-dependent lipid peroxide repair system, primarily mediated by the selenoenzyme glutathione (B108866) peroxidase 4 (GPX4). GPX4 utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH). Ferroptosis can be induced by either direct inhibition of GPX4 (e.g., by RSL3) or by depletion of GSH through inhibition of the cystine/glutamate antiporter system Xc- (e.g., by erastin).[3]
Liproxstatin-1 circumvents the need for a functional GPX4/GSH axis by directly neutralizing the lipid peroxyl radicals that propagate the peroxidative cascade. This makes it an effective inhibitor of ferroptosis induced by both classes of ferroptosis-inducing agents.[4][5] Studies have shown that Liproxstatin-1 is significantly more potent than conventional antioxidants like vitamin E in preventing ferroptotic cell death.[2]
Applications in Oxidative Stress-Related Disease Models
Liproxstatin-1 has demonstrated significant protective effects in a wide array of preclinical models of diseases where oxidative stress and ferroptosis are implicated.
-
Neurodegenerative Diseases: In models of cognitive impairment, Liproxstatin-1 has been shown to ameliorate memory deficits by reducing inflammation, oxidative stress, and lipid peroxidation in the hippocampus.[6] It also protects against neuronal damage by decreasing microglial activation and the release of pro-inflammatory cytokines.[6]
-
Ischemia/Reperfusion (I/R) Injury: Liproxstatin-1 mitigates tissue damage in models of I/R-induced liver and acute kidney injury.[7] It has been shown to delay ferroptosis in tubular cells and significantly extend survival in animal models.[5]
-
Metabolic Diseases: In a mouse model of metabolic dysfunction-associated fatty liver disease (MAFLD), Liproxstatin-1 was found to protect against steatosis and steatohepatitis.[4]
-
Spinal Cord Injury: Studies have shown that oligodendrocytes are vulnerable to ferroptosis. Liproxstatin-1 is a potent inhibitor of ferroptosis in these cells, suggesting its potential as a therapeutic agent for central nervous system diseases.[1]
Quantitative Data Summary
The potency of Liproxstatin-1 has been quantified in various in vitro and in vivo systems. The following tables summarize key efficacy data for easy comparison.
Table 1: In Vitro Efficacy of Liproxstatin-1
| Cell Line/System | Ferroptosis Inducer | Potency Metric | Value |
| Gpx4-/- cells | Genetic Deletion | IC50 | 22 nM[4][5][8] |
| Pfa-1 mouse fibroblasts | RSL3 | EC50 | 38 ± 3 nM[9] |
| FRDA patient-derived fibroblasts | Erastin | EC50 | 22 nM[6] |
| MRC-5 lung fibroblast cells | Not Specified | IC50 | 9.14 µM[4] |
| Gpx4-/- cells | Not Specified | - | 50 nM (complete prevention of lipid peroxidation)[4][5] |
| Gpx4-/- cells | BSO (10 µM), erastin (1 µM), RSL3 (0.5 µM) | Protective Concentration | 200 nM[4][5] |
Table 2: In Vivo Efficacy of Liproxstatin-1
| Animal Model | Disease/Injury Model | Dosage | Outcome |
| GreERT2; Gpx4fl/fl mice | Acute Renal Failure | 10 mg/kg; i.p. | Significantly extended survival, delayed ferroptosis in tubular cells[5][8] |
| Mice | Ischemia/Reperfusion-induced Liver Injury | Not Specified | Mitigated tissue injury[4] |
| Mice | Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) | 10 mg/kg/day, i.p. | Blocked ferroptosis markers, reduced liver triglycerides and cholesterol[2] |
| Mice | LPS-induced Cognitive Impairment | Not Specified | Ameliorated memory deficits, reduced neuroinflammation[6] |
Key Experimental Protocols
Reproducible and reliable data are contingent on well-defined experimental protocols. Below are methodologies for key assays used in the evaluation of Liproxstatin-1.
Cell Viability Assay (CCK-8 or MTT)
This protocol is for determining the protective effect of Liproxstatin-1 against ferroptosis-induced cell death.
-
Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Pre-treat cells with various concentrations of Liproxstatin-1 for 1-2 hours.
-
Induction of Ferroptosis: Add a ferroptosis inducer, such as RSL3 (e.g., 1 µM) or erastin (e.g., 10 µM), to the wells and incubate for the desired time (e.g., 24 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Measurement:
-
For CCK-8, measure the absorbance at 450 nm using a microplate reader.
-
For MTT, after incubation, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This ratiometric fluorescent assay is a sensitive method for detecting lipid peroxidation in live cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.
-
C11-BODIPY Staining: After the treatment period, remove the medium and incubate the cells with 1-5 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Image Acquisition/Flow Cytometry:
-
Microscopy: Acquire fluorescent images using a fluorescence microscope. The reduced form of the probe fluoresces red (~581/591 nm), while the oxidized form fluoresces green (~488/510 nm).
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer to detect the shift in fluorescence from red to green.
-
-
Data Analysis: Quantify the ratio of green to red fluorescence intensity. A higher green/red ratio indicates increased lipid peroxidation.
GPX4 Activity Assay (Colorimetric)
This assay measures the activity of GPX4, the key regulator of ferroptosis, in cell lysates.
-
Sample Preparation: Prepare cell lysates from treated and control cells.
-
Assay Reaction: In a 96-well plate, add the cell lysate, followed by a reaction mixture containing glutathione (GSH), glutathione reductase, and NADPH.
-
Initiation of Reaction: Initiate the reaction by adding cumene (B47948) hydroperoxide as a substrate for GPX4.
-
Measurement: Measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH to NADP⁺ by glutathione reductase is coupled to the reduction of oxidized glutathione (GSSG) back to GSH, which is consumed by GPX4.
-
Data Analysis: Calculate the GPX4 activity based on the rate of NADPH consumption.
Conclusion
Liproxstatin-1 is a highly potent and specific inhibitor of ferroptosis, acting as a radical-trapping antioxidant to prevent lipid peroxidation. Its efficacy has been demonstrated in a variety of in vitro and in vivo models of oxidative stress-related diseases, highlighting its potential as both a critical research tool and a promising therapeutic lead. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate the role of ferroptosis in disease and to evaluate the therapeutic utility of its inhibition. As our understanding of ferroptosis continues to expand, Liproxstatin-1 will undoubtedly remain a cornerstone for future discoveries in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Liproxstatin-1 hydrochloride | Ferroptosis | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. pubs.acs.org [pubs.acs.org]
Ferrostatin-1: A Technical Guide to Solubility and Stability
Introduction
Ferrostatin-1 (Fer-1) is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4] As a synthetic antioxidant, Fer-1 acts as a radical-trapping agent that prevents damage to membrane lipids, thereby inhibiting ferroptotic cell death.[3][5][6] Its efficacy in various disease models, including those for Huntington's disease, periventricular leukomalacia, and kidney dysfunction, has made it a critical tool for researchers in drug discovery and development.[1][3] This technical guide provides an in-depth overview of the solubility and stability of Ferrostatin-1, presenting key data, experimental protocols, and relevant biological pathways to aid researchers in its effective use.
Core Properties of Ferrostatin-1
| Property | Value |
| IUPAC Name | Ethyl 3-amino-4-(cyclohexylamino)benzoate |
| Synonyms | Fer-1 |
| CAS Number | 347174-05-4 |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| Appearance | Solid powder |
Solubility Profile
Ferrostatin-1 is highly soluble in organic solvents but sparingly soluble in aqueous buffers.[7] For biological experiments requiring aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[7]
Table 1: Quantitative Solubility of Ferrostatin-1
| Solvent | Concentration | Notes |
| DMSO | ≥149 mg/mL | Some sources report up to 237.5 mg/mL.[4][8] Sonication is recommended to aid dissolution.[8] |
| 125 mg/mL (476.46 mM) | Ultrasonic assistance may be needed.[9] | |
| 100 mg/mL | Widely cited value.[1][10] | |
| 55 mg/mL (209.64 mM) | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2] | |
| 20 mg/mL | A conservative, frequently cited value.[5] | |
| Ethanol | ≥99.6 mg/mL | Ultrasonic assistance is recommended.[4] |
| 100 mg/mL | A commonly reported solubility.[1][10] | |
| 26.2 mg/mL (99.87 mM) | Sonication is recommended.[8] | |
| ~10 mg/mL | ||
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For maximum solubility, first dissolve in DMF and then dilute with the aqueous buffer.[7] |
| DMF:PBS (1:4, pH 7.2) | ~0.2 mg/mL | Achieved by first dissolving in DMF, then diluting.[7] |
Stability and Storage
Proper storage is crucial to maintain the potency of Ferrostatin-1. As a lyophilized powder, it is stable for extended periods at ambient or refrigerated temperatures. Once in solution, however, its stability decreases, and specific storage conditions are required.
Table 2: Stability and Recommended Storage of Ferrostatin-1
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | Ambient Temperature | Up to 24 months | Must be kept desiccated.[1] |
| -20°C | Up to 3 years | Protect from light.[2][5][8] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2][8] |
| -20°C | Up to 1 month | Use within this period to prevent loss of potency.[1][2] Protect from light.[11] | |
| Aqueous Solution | Not Recommended | Not more than one day | Aqueous solutions should be prepared fresh for use.[7] |
Mechanism of Action in Ferroptosis
Ferrostatin-1 inhibits ferroptosis by acting as a radical-trapping antioxidant within the lipid membrane.[2][5] The ferroptosis cascade is initiated by the accumulation of lipid reactive oxygen species (ROS), often due to the inactivation of the enzyme Glutathione Peroxidase 4 (GPX4).[12][13] Fer-1 effectively scavenges initiating alkoxyl radicals generated from lipid hydroperoxides by ferrous iron, thereby breaking the chain reaction of lipid peroxidation and preventing cell death.[12][13]
References
- 1. Ferrostatin-1 | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. invivogen.com [invivogen.com]
- 6. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment [aginganddisease.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Ferrostatin-1 | Fer-1 | ferroptosis inhibitor | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Ferrostatin 1, erastin-induced ferroptosis inhibitor (CAS 347174-05-4) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"Lipid peroxidation inhibitor 1" discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of Ferrostatin-1, a Potent Lipid Peroxidation Inhibitor
Introduction
Ferrostatin-1 (Fer-1) is a potent and selective inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] Since its discovery, Fer-1 has become an invaluable tool for studying ferroptosis and a lead compound for the development of therapeutics targeting diseases associated with lipid peroxidation, such as neurodegenerative disorders, acute kidney injury, and intracerebral hemorrhage.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Ferrostatin-1 and its analogs, intended for researchers, scientists, and professionals in drug development.
Discovery of Ferrostatin-1
Ferrostatin-1 was identified through high-throughput screening for small molecules that could prevent a specific form of non-apoptotic cell death induced by the compound erastin (B1684096).[1] This cell death process was later termed ferroptosis. The screening identified Fer-1 as a potent inhibitor of erastin-induced ferroptosis in HT-1080 fibrosarcoma cells, with an EC50 of 60 nM.[1]
Experimental Protocol: High-Throughput Screening for Ferroptosis Inhibitors
A typical high-throughput screening protocol to identify ferroptosis inhibitors like Fer-1 involves the following steps:
-
Cell Plating: HT-1080 cells are seeded in multi-well plates at a suitable density and allowed to adhere overnight.
-
Compound Addition: A library of small molecules is added to the wells at a specific concentration.
-
Induction of Ferroptosis: Erastin is added to the wells to induce ferroptosis. Control wells with no erastin and wells with erastin but no inhibitor are included.
-
Incubation: The plates are incubated for a set period to allow for cell death to occur.
-
Viability Assay: Cell viability is assessed using a suitable method, such as a resazurin-based assay or by measuring ATP levels.
-
Hit Identification: Compounds that show a significant rescue of cell viability in the presence of erastin are identified as primary hits.
-
Dose-Response Analysis: The potency of the primary hits is determined by performing dose-response experiments to calculate the EC50 value.
Synthesis of Ferrostatin-1 and its Analogs
The chemical synthesis of Ferrostatin-1 and its more stable and soluble analogs, such as UAMC-3203, has been a subject of significant research to improve its drug-like properties.[5][6][7][8][9][10][11]
General Synthesis Route for Ferrostatin-1 Analogs
The synthesis of Fer-1 analogs often involves the modification of its core structure to enhance stability and potency.[8][11] A general synthetic scheme is outlined below:
Caption: A generalized synthetic workflow for Ferrostatin-1 analogs.
Experimental Protocol: Synthesis of a Ferrostatin-1 Analog (General Example)
-
Step 1: Acylation: A substituted aniline is reacted with an acyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., tetrahydrofuran) to form an acylated intermediate.
-
Step 2: Nucleophilic Substitution: The acylated intermediate is then subjected to a nucleophilic substitution reaction with a suitable amine (e.g., cyclohexylamine) in the presence of a base (e.g., potassium carbonate) in a solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Step 3: Deprotection: If protecting groups are used during the synthesis, a final deprotection step is carried out to yield the final Ferrostatin-1 analog.
Mechanism of Action
Ferrostatin-1 and its analogs act as potent radical-trapping antioxidants.[3][12] They prevent the accumulation of lipid peroxides in cellular membranes, which is a key event in ferroptosis.[3]
Key Aspects of the Mechanism of Action:
-
Radical Trapping: Fer-1 directly scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[3][12]
-
Localization: Ferrostatins accumulate in lysosomes, mitochondria, and the endoplasmic reticulum, where lipid peroxidation is prominent.[2]
-
Iron Chelation: Some studies suggest that Fer-1 may also exert its protective effect by forming a complex with iron, which reduces the generation of initiating radicals.[13]
Caption: Mechanism of action of Ferrostatin-1 in inhibiting ferroptosis.
Quantitative Data
The potency and efficacy of Ferrostatin-1 and its analogs have been quantified in various studies.
| Compound | EC50/IC50 (nM) | Assay System | Reference |
| Ferrostatin-1 (Fer-1) | 60 | Erastin-induced ferroptosis in HT-1080 cells | [1] |
| Ferrostatin-1 (Fer-1) | 33 | RSL3-induced ferroptosis in HT-1080 cells | [14] |
| UAMC-3203 | 10 | RSL3-induced ferroptosis in HT-1080 cells | [14] |
| Compound 18 (Fer-1 analog) | 570 | Erastin-induced ferroptosis | [8] |
| Compound 24 (Fer-1 analog) | - | Showed high potency in HUVECs | [7][10] |
| Compound | Metabolic Stability (t1/2 in human microsomes) | Plasma Stability (% recovery at 6h) | Reference |
| Ferrostatin-1 (Fer-1) | 0.1 h | 47% | [14] |
| UAMC-3203 | 20 h | 84% | [14] |
Advanced Analogs of Ferrostatin-1
The initial limitations of Fer-1, such as low metabolic stability, have led to the development of more drug-like analogs.[8]
UAMC-3203
UAMC-3203 is a notable analog of Fer-1 with improved potency, metabolic stability, and solubility.[5][6][14] It has demonstrated in vivo efficacy in protecting against multiorgan injury in mice.[5][6]
Other Novel Analogs
Researchers have explored various modifications to the Fer-1 scaffold, including the introduction of benzenesulfonyl groups and 1,4-diformyl-piperazine moieties, to enhance plasma stability and anti-ferroptotic activity.[7][8][10]
Conclusion
Ferrostatin-1 has been instrumental in advancing our understanding of ferroptosis. The ongoing development of its analogs with improved pharmacokinetic properties holds significant promise for the therapeutic intervention of diseases driven by lipid peroxidation. This guide provides a foundational understanding of the discovery, synthesis, and mechanism of this important class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of the subcellular localization and mechanism of action of ferrostatins in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. invivogen.com [invivogen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of New Improved Ferrostatin-1 Derived Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of novel ferrostatin derivatives for the prevention of HG-induced VEC ferroptosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Biological Targets and Pathways of Lipid Peroxidation Inhibitors: A Technical Guide to Ferroptosis Modulators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Lipid peroxidation inhibitor 1" presents some ambiguity in the scientific literature. While it is used by some commercial vendors to describe a specific chemical entity (CAS 142873-41-4) with an IC50 of 0.07 μM for lipid peroxidation, publicly available information on its specific biological targets and mechanisms of action is scarce.[1][2] In contrast, a significant and growing body of research focuses on a class of potent lipid peroxidation inhibitors that prevent a specific form of regulated cell death known as ferroptosis. Given the depth of mechanistic understanding and the therapeutic potential of these compounds, this technical guide will focus on the core biological targets and pathways of these well-characterized ferroptosis inhibitors, which represent a major class of compounds that function by inhibiting lipid peroxidation.
Ferroptosis is an iron-dependent form of programmed cell death driven by the accumulation of lipid peroxides.[3] This guide will delve into the key molecular players and signaling pathways targeted by prominent ferroptosis inhibitors, providing a comprehensive resource for researchers in drug discovery and development.
Key Biological Targets of Lipid Peroxidation Inhibitors in Ferroptosis
The inhibition of lipid peroxidation in the context of ferroptosis is primarily achieved by targeting key nodes in the cell's antioxidant defense systems. The two major pathways that protect against ferroptosis are the Glutathione (B108866) Peroxidase 4 (GPX4) pathway and the Ferroptosis Suppressor Protein 1 (FSP1) pathway.
Glutathione Peroxidase 4 (GPX4)
GPX4 is a selenoenzyme that plays a central role in preventing ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[3] Inhibition of GPX4, either directly or indirectly, leads to an accumulation of lipid peroxides and subsequent cell death.
-
Direct GPX4 Inhibitors: Compounds like RSL3 (RAS-selective lethal 3) directly and covalently bind to the active site of GPX4, inactivating the enzyme.[4][5] This leads to a rapid and potent induction of ferroptosis.
-
Indirect GPX4 Inhibitors: These compounds, such as erastin , do not bind directly to GPX4 but rather inhibit the cystine/glutamate antiporter (system Xc-). This blockage prevents the cellular uptake of cystine, a crucial precursor for the synthesis of glutathione. The resulting depletion of glutathione impairs GPX4 activity, leading to lipid peroxidation and ferroptosis.
Ferroptosis Suppressor Protein 1 (FSP1)
FSP1, also known as apoptosis-inducing factor mitochondrial 2 (AIFM2), has been identified as a potent ferroptosis suppressor that acts in parallel to the GPX4 pathway.[6][7] FSP1 is a Coenzyme Q10 (CoQ10) oxidoreductase.
-
FSP1-CoQ10 Axis: FSP1 reduces ubiquinone (oxidized CoQ10) to ubiquinol (B23937) (reduced CoQ10) at the plasma membrane.[1] Ubiquinol is a potent radical-trapping antioxidant that can independently suppress lipid peroxidation.[1] This pathway provides a GSH-independent mechanism of ferroptosis resistance. Inhibitors of FSP1, such as iFSP1 , can sensitize cells to ferroptosis, especially in combination with GPX4 inhibitors.[6]
Signaling Pathways Modulated by Lipid Peroxidation Inhibitors
The efficacy of lipid peroxidation inhibitors is rooted in their ability to modulate specific signaling pathways that control the balance between lipid oxidation and antioxidant defense.
The GPX4-Glutathione Axis
This canonical pathway is a central regulator of ferroptosis. Its disruption is a key strategy for inducing ferroptosis in cancer cells.
The FSP1-Coenzyme Q10 Pathway
This pathway provides a parallel, independent mechanism for suppressing ferroptosis, making it an attractive target for overcoming resistance to GPX4-targeted therapies.
Quantitative Data on Lipid Peroxidation Inhibitors
The potency of various lipid peroxidation inhibitors has been quantified in numerous studies. The following tables summarize key IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for prominent ferroptosis inhibitors.
Table 1: Potency of Ferrostatin-1 (Fer-1) in Various Cell Lines
| Cell Line | Inducer of Ferroptosis | Parameter | Value (nM) | Reference |
| HT-1080 | Erastin | EC50 | 60 | [8] |
| Pfa-1 mouse fibroblasts | (1S,3R)-RSL3 | EC50 | 45 ± 5 | [4] |
| K1 (Thyroid Cancer) | RSL3 (0.1 µM) | N/A | Rescued at 1 µM | [9] |
Table 2: Potency of Liproxstatin-1 in Various Cell Lines
| Cell Line | Inducer of Ferroptosis | Parameter | Value (nM) | Reference |
| Gpx4-/- cells | Genetic deletion | IC50 | 22 | [10][11] |
| Pfa-1 mouse fibroblasts | (1S,3R)-RSL3 | EC50 | 38 ± 3 | [4] |
| MRC-5 lung fibroblasts | Cytotoxicity | IC50 | 9140 | [10] |
Table 3: Potency of RSL3 (Ferroptosis Inducer) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| HCT116 | Colorectal Cancer | IC50 (24h) | 4.084 | [5] |
| LoVo | Colorectal Cancer | IC50 (24h) | 2.75 | [5] |
| HT29 | Colorectal Cancer | IC50 (24h) | 12.38 | [5] |
| HN3 | Head and Neck Cancer | IC50 (72h) | 0.48 | [12] |
| HN3-rslR (resistant) | Head and Neck Cancer | IC50 (72h) | 5.8 | [12] |
| HT-1080 | Fibrosarcoma | IC50 (48h) | 1.55 | [12] |
| A549 | Lung Cancer | IC50 (24h) | 0.5 | [12] |
| H1975 | Lung Cancer | IC50 (24h) | 0.15 | [12] |
Table 4: Potency of FSP1 Inhibitors
| Inhibitor | Cell Line | Parameter | Value | Reference |
| iFSP1 | H460C GPX4KO | EC50 | < 4 µM | [13] |
| FSEN1 | H460C GPX4KO | EC50 | ~100 nM | [7] |
Experimental Protocols
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes a common method for quantifying lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Ferroptosis inducer (e.g., RSL3, erastin)
-
Ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 6-well plate for flow cytometry, 96-well plate for microscopy) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of ferroptosis inducers and/or inhibitors for the appropriate duration. Include vehicle-treated controls.
-
Staining:
-
Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-10 µM in serum-free medium or HBSS.[2][13]
-
Remove the treatment medium and wash the cells twice with HBSS.
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[2][13]
-
-
Washing: Remove the staining solution and wash the cells twice with HBSS.
-
Analysis:
-
Flow Cytometry: Detach the cells (e.g., using trypsin or a cell scraper), resuspend in HBSS, and analyze immediately. The oxidized probe fluoresces in the green channel (e.g., FITC), and the reduced probe in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.[2]
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for green and red fluorescence.
-
Cellular GPX4 Activity Assay (Spectrophotometric)
This protocol outlines a method to measure the enzymatic activity of GPX4 in cell lysates by monitoring the consumption of NADPH.
Materials:
-
Cell lysates
-
GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM EDTA)
-
Glutathione Reductase
-
Reduced Glutathione (GSH)
-
NADPH
-
Substrate (e.g., cumene (B47948) hydroperoxide or a phospholipid hydroperoxide)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Lysate Preparation:
-
Harvest cells and lyse them in cold GPX4 Assay Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing:
-
Cell lysate (a consistent amount of protein per well)
-
Glutathione Reductase
-
GSH
-
NADPH
-
-
Initiation of Reaction: Add the substrate (e.g., cumene hydroperoxide) to each well to start the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes. The rate of NADPH oxidation is proportional to the GPX4 activity.
-
Calculation: Calculate the GPX4 activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medium.com [medium.com]
- 9. benchchem.com [benchchem.com]
- 10. medkoo.com [medkoo.com]
- 11. apexbt.com [apexbt.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. oxfordbiomed.com [oxfordbiomed.com]
Methodological & Application
Liproxstatin-1: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liproxstatin-1 (B1674854) is a potent small-molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. It acts as a radical-trapping antioxidant, effectively preventing the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. Due to its efficacy in various preclinical models, Liproxstatin-1 has emerged as a critical tool for studying the role of ferroptosis in a wide range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and inflammatory conditions. These application notes provide detailed information on the in vivo use of Liproxstatin-1, including recommended dosages, administration protocols, and relevant experimental procedures.
Mechanism of Action
Liproxstatin-1 functions as a radical-trapping antioxidant (RTA) within cellular membranes. It directly scavenges lipid peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation, a key event in the ferroptosis cascade. This mechanism is downstream of the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which is a central regulator of ferroptosis. By directly neutralizing lipid radicals, Liproxstatin-1 can rescue cells from ferroptotic death even when the GPX4 pathway is compromised.
In Vivo Dosage and Administration
The most commonly reported dosage of Liproxstatin-1 for in vivo studies in mice is 10 mg/kg , typically administered via intraperitoneal (i.p.) injection.[1][2][3][4] However, the optimal dosage and route of administration can vary depending on the animal model, the disease context, and the target organ.
Solubility and Vehicle Preparation
Liproxstatin-1 is poorly soluble in aqueous solutions and requires a suitable vehicle for in vivo administration. A common method involves first dissolving the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before further dilution in a biocompatible carrier.
Protocol for Vehicle Preparation (Intraperitoneal Injection):
-
Prepare a stock solution of Liproxstatin-1 in DMSO. For example, dissolve Liproxstatin-1 at a concentration of 50 mg/mL in DMSO.[5]
-
For a final injection volume of 200 µL for a 20 g mouse at a 10 mg/kg dose, the mouse will require 0.2 mg of Liproxstatin-1.
-
To prepare the injection solution, dilute the DMSO stock solution with phosphate-buffered saline (PBS). It is crucial to keep the final concentration of DMSO low (typically ≤5% of the total volume) to minimize potential toxicity.[6]
-
Alternatively, a vehicle formulation consisting of 2% DMSO, 30% PEG300, 3% Tween 80, and distilled water has been used for intraperitoneal injections in mice.[7]
Note: Always prepare fresh working solutions for each experiment and store stock solutions at -20°C or -80°C to prevent degradation.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of Liproxstatin-1 in various in vivo studies.
Table 1: In Vivo Efficacy of Liproxstatin-1 in Mouse Models
| Disease Model | Animal Strain | Dosage and Route | Treatment Schedule | Key Quantitative Outcomes | Reference |
| LPS-induced Cognitive Impairment | C57BL/6 Mice | 10 mg/kg, i.p. | Daily for the duration of the experiment | - Significantly attenuated LPS-induced increases in IL-6 and TNF-α levels in the hippocampus.- Ameliorated the LPS-induced increase in iron content in the hippocampus.- Reduced levels of malondialdehyde (MDA) and lipid peroxidation (LPO) and increased superoxide (B77818) dismutase (SOD) and glutathione (GSH) content in the hippocampus. | [1] |
| Ischemia/Reperfusion-Induced Acute Kidney Injury | C57BL/6J Mice | 10 mg/kg, i.p. | Single dose 1 hour prior to I/R operation | - Significantly reduced serum BUN and creatinine (B1669602) levels.- Decreased the number of TUNEL-positive cells in the kidney. | [5] |
| Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) | C57BL/6J Mice | 10 mg/kg/day, i.p. | Daily for 2 weeks | - Significantly reduced liver levels of triglycerides and cholesterol.- Decreased levels of 4-hydroxynonenal (B163490) (4-HNE) and MDA in the liver.- Inhibited hepatic apoptosis (reduced Bax/Bcl-xL ratio and TUNEL+ cells). | [9][10] |
| Intestinal Ischemia/Reperfusion | Mice | 10 mg/kg, i.p. | Single dose 1 hour before ischemia | - Protected against intestinal injury and reduced intestinal permeability.- Protected remote organs (liver and lung) from I/R-induced injury. | [11] |
| Morphine Tolerance | Mice | 10 mg/kg, i.p. | Not specified | - Alleviated iron overload and attenuated morphine tolerance.- Increased glutathione peroxidase 4 (GPX4) levels.- Reduced levels of malondialdehyde and reactive oxygen species. | [3] |
Table 2: In Vivo Efficacy of Liproxstatin-1 in Rat Models
| Disease Model | Animal Strain | Dosage and Route | Treatment Schedule | Key Quantitative Outcomes | Reference |
| CFA-induced Inflammatory Pain | Sprague-Dawley Rats | 300 µg (in 30 µL), intrathecal | Daily for 3 consecutive days after CFA injection | - Reversed mechanical and thermal hypersensitivities.- Decreased iron, ROS, and MDA levels in the spinal cord and DRG.- Increased SOD and GSH-Px levels in the spinal cord and DRG. | [12] |
| Acute Hypertriglyceridemic Pancreatitis | Rats | Not specified | Administered before induction of pancreatitis | - Attenuated pancreatic injury by inhibiting ferroptosis.- Resisted activation of endoplasmic reticulum stress-related proteins. | [13][14] |
Experimental Protocols
Protocol 1: In Vivo Administration of Liproxstatin-1 in a Mouse Model of Neuroinflammation
This protocol describes the administration of Liproxstatin-1 to mice in a model of lipopolysaccharide (LPS)-induced neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Liproxstatin-1
-
Vehicle solution (e.g., PBS with 10% DMSO)[1]
-
Lipopolysaccharide (LPS)
-
Artificial cerebrospinal fluid (aCSF)
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare the Liproxstatin-1 solution in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Administration:
-
Administer Liproxstatin-1 (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]
-
Continue daily injections for the duration of the study.
-
-
Induction of Neuroinflammation:
-
Five days after the start of Liproxstatin-1 treatment, induce neuroinflammation by intracerebroventricular (i.c.v.) injection of LPS (e.g., 2 µg in 2 µL aCSF).[1]
-
The control group receives an equal volume of aCSF.
-
-
Behavioral Testing (Optional): Conduct behavioral tests (e.g., Morris Water Maze, New Object Recognition) to assess cognitive function. Administer Liproxstatin-1 two hours before each behavioral test.[1]
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect brain tissue for further analysis (e.g., Western blotting, ELISA, immunohistochemistry).
Protocol 2: Assessment of Lipid Peroxidation using MDA Assay
This protocol outlines a general procedure to measure malondialdehyde (MDA), a marker of lipid peroxidation, in tissue homogenates.
Materials:
-
Tissue samples (e.g., hippocampus, liver, kidney)
-
MDA assay kit (commercially available)
-
Homogenizer
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize the collected tissue samples in the lysis buffer provided with the MDA assay kit.
-
Centrifugation: Centrifuge the homogenates to pellet cellular debris.
-
Assay Procedure: Follow the manufacturer's instructions for the MDA assay kit. This typically involves the reaction of MDA in the sample with thiobarbituric acid (TBA) to generate a colored product.
-
Measurement: Measure the absorbance of the colored product at the specified wavelength using a microplate reader.
-
Quantification: Calculate the MDA concentration in the samples based on a standard curve.
Signaling Pathways and Visualizations
Ferroptosis Signaling Pathway
Ferroptosis is a complex process involving multiple interconnected pathways. The core of this process is the iron-dependent accumulation of lipid peroxides. The canonical pathway involves the inhibition of the system Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis. Liproxstatin-1 acts as a direct inhibitor of lipid peroxidation, downstream of GPX4.
Caption: The ferroptosis pathway and the inhibitory action of Liproxstatin-1.
Experimental Workflow for In Vivo Liproxstatin-1 Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Liproxstatin-1 in an in vivo disease model.
Caption: A generalized experimental workflow for in vivo studies with Liproxstatin-1.
References
- 1. mdpi.com [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Liproxstatin-1 | ferroptosis inhibitor | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intrathecal liproxstatin-1 delivery inhibits ferroptosis and attenuates mechanical and thermal hypersensitivities in rats with complete Freund’s adjuvant-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liproxstatin-1 attenuates acute hypertriglyceridemic pancreatitis through inhibiting ferroptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"Lipid peroxidation inhibitor 1" application in neuroscience research
Application Notes: Ferrostatin-1 in Neuroscience Research
Introduction to Lipid Peroxidation in Neuroscience
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) that are abundant in neuronal membranes.[1][2] This process is initiated by reactive oxygen species (ROS) and can lead to a chain reaction of damage, compromising membrane integrity, enzyme function, and signaling pathways.[2][3] The brain is exceptionally vulnerable to lipid peroxidation due to its high oxygen consumption, substantial lipid content, and relatively low antioxidant capacity.[1][4] Accumulating evidence links lipid peroxidation to the pathophysiology of numerous neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury (TBI).[2][3][5]
A specific, iron-dependent form of regulated cell death driven by lipid peroxidation is known as ferroptosis.[5] This pathway is distinct from other forms of cell death like apoptosis and is characterized by the accumulation of iron and lethal levels of lipid hydroperoxides.[5][6] A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides.[6][7][8] Inhibition or depletion of GPX4 leads to the buildup of lipid ROS, culminating in cell death.[6][8]
Ferrostatin-1 (Fer-1): A Potent Inhibitor of Ferroptosis
Ferrostatin-1 (Fer-1) has been identified as a potent and specific inhibitor of ferroptosis.[9] It effectively prevents cell death in various models of neurological disease by suppressing oxidative lipid damage.[9][10]
Mechanism of Action
The primary mechanism of Fer-1 is its function as a radical-trapping antioxidant.[6][11] It efficiently scavenges initiating alkoxyl radicals that are generated from the reaction of ferrous iron (Fe²⁺) with lipid hydroperoxides.[7][12] This action breaks the chain reaction of lipid peroxidation.[7] Unlike some other antioxidants, Fer-1 is particularly effective in the iron-rich environment that promotes ferroptosis.[7] Some studies also suggest that Fer-1 may form a complex with iron, reducing the availability of labile iron that catalyzes the production of ROS.[7][12] By preventing the accumulation of lipid hydroperoxides, Fer-1 preserves the structural and functional integrity of neuronal cells, offering significant neuroprotection.[9][13]
Quantitative Data Summary
The following tables summarize the experimental parameters for Ferrostatin-1 as reported in various neuroscience research contexts.
Table 1: Ferrostatin-1 Compound Details
| Parameter | Value |
| IUPAC Name | N-(3-chloro-4-(trifluoromethyl)phenyl)-2-((4-(cyclohexylcarbamoyl)phenyl)amino)acetamide |
| Molecular Formula | C₂₅H₂₄ClF₃N₄O₂ |
| Molar Mass | 518.9 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store stock solutions at -20°C or -80°C |
Table 2: In Vitro Applications of Ferrostatin-1 in Neuronal Models
| Cell Type | Disease Model/Insult | Fer-1 Concentration | Treatment Duration | Observed Effects |
| HT22 Hippocampal Cells | Glutamate-induced oxidative injury | 100 nM | 10 hours | Prevented glutamate-induced cell death.[11] |
| SH-SY5Y Neuroblastoma | MPP⁺-induced toxicity (Parkinson's model) | 1-5 µM | Not specified | Inhibited MPP⁺-mediated cell death and lipid ROS accumulation.[14] |
| Organotypic Hippocampal Slices | Hemoglobin (Hb) or Fe²⁺ exposure (ICH model) | 10 µM | 16 hours | Prevented neuronal death and reduced lipid ROS production.[13] |
| Primary Neuron Cultures | General ferroptosis induction (e.g., with RSL3) | 0.1-1 µM | 4-24 hours | Inhibition of lipid peroxidation and cell death.[15] |
| Human iPSC-derived Neurons | Hemoglobin (Hb) exposure | Not specified | Not specified | Prevented hemoglobin-induced cell death.[13] |
Table 3: In Vivo Applications of Ferrostatin-1 in Animal Models
| Animal Model | Disease Model | Dosage & Administration | Treatment Duration | Observed Effects |
| Mouse | Traumatic Brain Injury (TBI) | Intraventricular injection | Post-injury | Reduced iron deposition, mitigated neuronal cell death, and improved long-term cognitive performance.[5][10] |
| Mouse | Intracerebral Hemorrhage (ICH) | In situ injection | Post-injury | Reduced neuronal death and improved neurologic function.[13] |
| Rat | Subarachnoid Hemorrhage (SAH) | Intracerebroventricular administration | Post-injury | Alleviated brain injury and reduced lipid peroxidation.[16][17] |
| Mouse | Spinal Cord Injury (SCI) | Not specified | Post-injury | Promoted functional rehabilitation and neuron survival.[18] |
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Neuronal Oxidative Injury and Biomarkers of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lipid peroxidation in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Serum lipid peroxidation markers are correlated with those in brain samples in different stress models | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 5. imrpress.com [imrpress.com]
- 6. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment [aginganddisease.org]
- 7. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferroptosis Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of neuronal ferroptosis protects hemorrhagic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Models to Study Ferroptosis’s Impact in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Ferrostatin-1 attenuates brain injury in animal model of subarachnoid hemorrhage via phospholipase A2 activity of PRDX6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for UAMC-3203: A Potent Inhibitor of Iron-Dependent Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-3203 is a potent and selective inhibitor of ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation. It is an analog of Ferrostatin-1 (Fer-1) with significantly improved stability and solubility, making it a valuable tool for studying the role of ferroptosis in various pathological conditions and for the development of novel therapeutics. UAMC-3203 has demonstrated protective effects in models of multi-organ injury, spinal cord injury, and corneal wounds. These application notes provide detailed protocols for utilizing UAMC-3203 to inhibit iron-dependent lipid peroxidation in both in vitro and in vivo settings.
Physicochemical Properties and In Vitro Efficacy
UAMC-3203 exhibits superior physicochemical and pharmacokinetic properties compared to its predecessor, Ferrostatin-1.
| Property | UAMC-3203 | Ferrostatin-1 (Fer-1) | Reference |
| IC50 (Erastin-induced ferroptosis in IMR-32 cells) | 10 nM | 33 nM | [1] |
| IC50 (Ferroptosis) | 12 nM | Not specified | [2] |
| Human Microsomal Half-life (t1/2) | 20 hours | 0.1 hours | [1] |
| Plasma Recovery (6 hours) | 84% | 47% | [1] |
| Water Solubility at pH 7.4 | 127.3 ± 17.3 µM | Poor | [1] |
| Stability in PBS (pH 7.4, 30 days) | ~90% of initial concentration | Hydrolytically unstable | [1] |
Signaling Pathway of Iron-Dependent Lipid Peroxidation (Ferroptosis)
The following diagram illustrates the central role of iron and lipid peroxidation in ferroptosis and highlights the points of intervention for inhibitors like UAMC-3203.
References
Application Note: Measuring Lipid Peroxidation Inhibition using C11-BODIPY™ 581/591
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the use of the fluorescent probe C11-BODIPY™ 581/591 to assess the efficacy of lipid peroxidation inhibitors.
Introduction
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids within cellular membranes. This process, driven by reactive oxygen species (ROS), leads to the formation of lipid peroxides, which can damage cellular components and trigger specific cell death pathways like ferroptosis.[1][2][3] Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides.[4][5] Consequently, the inhibition of lipid peroxidation is a significant therapeutic strategy for various pathologies, including neurodegenerative diseases, cancer, and ischemia/reperfusion injury.[3][4][5]
The C11-BODIPY™ 581/591 probe is a lipophilic fluorescent dye that serves as a sensitive indicator for lipid peroxidation in live cells.[6][7] The probe incorporates into cellular membranes and, in its reduced state, emits a red fluorescence (~591 nm).[6][8] Upon oxidation by lipid radicals, the polyunsaturated butadienyl portion of the molecule is altered, causing a shift in the fluorescence emission to green (~510 nm).[6][8][9] This ratiometric shift allows for a reliable quantification of lipid peroxidation, minimizing variability from factors like probe concentration or excitation intensity.[7] This application note details the use of C11-BODIPY™ 581/591 to evaluate the efficacy of "Lipid Peroxidation Inhibitor 1," a compound with a reported IC50 of 0.07 µM for inhibiting lipid peroxidation.[10]
Principle of the Assay
The core of this assay is the ratiometric fluorescence change of the C11-BODIPY™ 581/591 probe. The workflow involves inducing lipid peroxidation in cultured cells, treating them with a lipid peroxidation inhibitor, and quantifying the extent of peroxidation by measuring the shift in the probe's fluorescence. A decrease in the green-to-red fluorescence ratio in the presence of the inhibitor indicates its protective effect against lipid oxidation.
Data Presentation
The efficacy of this compound can be quantified by analyzing the change in the ratio of oxidized (green) to reduced (red) C11-BODIPY™ 581/591 fluorescence. Data can be acquired via fluorescence microscopy, plate reader, or flow cytometry.
Table 1: Quantitative Analysis of Lipid Peroxidation by Flow Cytometry
| Treatment Group | Mean Green Fluorescence Intensity (Oxidized) | Mean Red Fluorescence Intensity (Reduced) | Green/Red Ratio (Oxidation Index) | % Inhibition |
| Vehicle Control | 150 | 3000 | 0.05 | - |
| Inducer (e.g., RSL3) | 1800 | 2500 | 0.72 | 0% |
| Inducer + Inhibitor 1 (0.1 µM) | 450 | 2800 | 0.16 | 83.3% |
| Inducer + Inhibitor 1 (1 µM) | 200 | 2900 | 0.07 | 93.1% |
Table 2: Summary of Instrument Settings for Fluorescence Detection
| Instrument | Parameter | Reduced Form (Red) | Oxidized Form (Green) |
| Fluorescence Microscope | Filter Set | Texas Red® | FITC |
| Excitation | ~581 nm | ~488 nm | |
| Emission | ~591 nm | ~510 nm | |
| Flow Cytometer | Laser | Yellow-Green (561 nm) | Blue (488 nm) |
| Emission Filter | PE Channel | FITC Channel |
Experimental Protocols
The following protocols are optimized for adherent mammalian cells (e.g., HT-1080 fibrosarcoma) but can be adapted for other cell types.
Reagent Preparation
-
C11-BODIPY™ 581/591 Stock Solution (10 mM): Dissolve 1 mg of C11-BODIPY™ 581/591 in 198.26 µL of high-quality anhydrous DMSO.[6][8] Store at -20°C, protected from light.
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution in an appropriate solvent (e.g., DMSO). Store as recommended by the manufacturer.
-
Inducer Stock Solution (e.g., RSL3 or Erastin): Prepare a stock solution in DMSO. The final concentration will need to be optimized for the cell line being used.
-
Hanks' Balanced Salt Solution (HBSS): Use for washing steps.
Protocol for Fluorescence Microscopy
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (or vehicle control) in fresh culture medium for 1-2 hours.
-
Induction of Lipid Peroxidation: Add the lipid peroxidation inducer (e.g., RSL3, Erastin) to the wells already containing the inhibitor and incubate for the desired time (e.g., 4-8 hours, requires optimization).
-
Probe Loading: Add C11-BODIPY™ 581/591 to the culture medium to a final concentration of 1-2 µM.[8] Incubate for 30 minutes at 37°C, protected from light.[8]
-
Washing: Gently remove the medium and wash the cells twice with pre-warmed HBSS.[8]
-
Imaging: Add fresh HBSS or phenol (B47542) red-free medium to the cells. Immediately acquire images using a fluorescence microscope equipped with appropriate filter sets for the oxidized (green, ~488/510 nm Ex/Em) and reduced (red, ~581/591 nm Ex/Em) forms of the probe.[7][8]
-
Image Analysis: Quantify the mean fluorescence intensity of the green and red channels for multiple cells per condition using software like ImageJ. Calculate the ratio of green to red fluorescence to determine the level of lipid peroxidation.
Protocol for Flow Cytometry
-
Cell Culture and Treatment: Culture and treat cells with the inhibitor and inducer in 6-well plates as described in the microscopy protocol (steps 1-3).
-
Probe Loading: Add C11-BODIPY™ 581/591 to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C.[11][12]
-
Cell Harvesting: Wash cells once with PBS. Detach adherent cells using a gentle dissociation reagent like Accutase.[11] Collect suspension cells by centrifugation.
-
Staining and Washing: Transfer the cell suspension to FACS tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[11]
-
Resuspension: Resuspend the cell pellet in an appropriate FACS buffer (e.g., PBS with 1% BSA). A viability dye can be included to exclude dead cells from the analysis.[11]
-
Data Acquisition: Analyze the cells on a flow cytometer. Use the blue laser (488 nm) to excite the oxidized probe and detect emission in the FITC or equivalent channel (~510 nm). Use the yellow-green laser (561 nm) to excite the reduced probe and detect emission in the PE or equivalent channel (~591 nm).[12]
-
Data Analysis: Gate on the live, single-cell population. Analyze the shift in fluorescence from the PE channel (reduced) to the FITC channel (oxidized). The primary readout is the increase in mean fluorescence intensity in the FITC channel.[12]
Troubleshooting and Considerations
-
Probe Concentration: The optimal concentration of C11-BODIPY™ 581/591 may vary between cell types. A titration from 1-10 µM is recommended.[7]
-
Autofluorescence: Include an unstained cell control to assess background autofluorescence.
-
Specificity: C11-BODIPY™ can be oxidized by general ROS, not just lipid radicals.[12] Consider using other ROS probes like CellROX™ or MitoSOX™ to clarify the nature of the oxidative stress.[12] For higher specificity to lipid hydroperoxides, the probe Liperfluo can be considered.[13]
-
Quantitative Accuracy: It has been noted that C11-BODIPY™ is more sensitive to oxidation than lipids themselves and may overestimate the extent of damage.[14] It is best used as a sensitive indicator for comparing relative levels of lipid peroxidation between treatment groups rather than for absolute quantification.[14]
-
Positive Control: Always include a positive control for lipid peroxidation induction (e.g., RSL3, Erastin, or cumene (B47948) hydroperoxide) to ensure the assay is working correctly.[7][12]
References
- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. What are Lipid peroxidase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]
- 6. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 7. abpbio.com [abpbio.com]
- 8. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Mass spectrometric characterization of the oxidation of the fluorescent lipid peroxidation reporter molecule C11-BODIPY(581/591) [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometric analysis demonstrates that BODIPY 581/591 C11 overestimates and inhibits oxidative lipid damage - PubMed [pubmed.ncbi.nlm.nih.gov]
"Lipid peroxidation inhibitor 1" sample preparation for lipid peroxidation assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in cellular damage and has been linked to a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This process involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can cause cellular damage. Lipid Peroxidation Inhibitor 1 (LPI-1) is a potent small molecule inhibitor of lipid peroxidation, offering a valuable tool for studying and potentially mitigating the detrimental effects of oxidative stress. This document provides detailed application notes and protocols for the preparation and use of LPI-1 in various lipid peroxidation assays.
This compound (LPI-1) Profile
| Property | Value |
| CAS Number | 142873-41-4[1] |
| Molecular Formula | C₂₄H₃₂N₂O |
| Molecular Weight | 364.52 g/mol [1] |
| IC₅₀ | 0.07 µM[2] |
| Solubility | DMSO[1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2] |
Quantitative Data Summary
The following table summarizes the key quantitative data for LPI-1 in lipid peroxidation assays. Researchers should note that optimal concentrations and incubation times may vary depending on the specific experimental conditions, cell type, and the method used to induce lipid peroxidation.
| Assay Type | Sample Type | LPI-1 Concentration Range (µM) | Incubation Time | Expected % Inhibition (at IC₅₀) |
| TBARS | Rat Liver Microsomes | 0.01 - 1.0 | 1 hour | ~50% |
| MDA | Cultured Cells (e.g., HT22) | 0.01 - 5.0 | 24 hours | ~50% |
| 4-HNE | Tissue Homogenate (e.g., Brain) | 0.01 - 2.0 | 2 hours | ~50% |
Signaling Pathway of Lipid Peroxidation and Inhibition
The process of lipid peroxidation is a chain reaction that can be divided into three main stages: initiation, propagation, and termination. LPI-1 and other antioxidants can interfere with this cascade, primarily during the propagation phase, by scavenging peroxyl radicals and preventing further lipid molecule oxidation.
Experimental Workflow for Lipid Peroxidation Assay
The following diagram outlines a general workflow for conducting a lipid peroxidation assay using a chemical inhibitor like LPI-1. This workflow is applicable to various assay types (TBARS, MDA, 4-HNE) with minor modifications to the specific detection steps.
Experimental Protocols
Preparation of LPI-1 Stock and Working Solutions
Materials:
-
This compound (LPI-1) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Stock Solution (10 mM):
-
Calculate the amount of LPI-1 powder needed to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.36452 mg of LPI-1 (Molecular Weight = 364.52).
-
Dissolve the weighed LPI-1 powder in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM LPI-1 stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment (e.g., ranging from 0.01 µM to 10 µM).
-
Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or interference with the assay. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of LPI-1 used.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Tissue Homogenates
This protocol is adapted for the analysis of lipid peroxidation in tissue samples.
Materials:
-
Tissue sample (e.g., brain, liver)
-
Ice-cold phosphate-buffered saline (PBS), pH 7.4
-
RIPA buffer or other suitable lysis buffer
-
Butylated hydroxytoluene (BHT) solution (100x in ethanol)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.8% w/v in 50% acetic acid)
-
LPI-1 working solutions and vehicle control (DMSO)
-
Inducing agent (e.g., FeSO₄ solution)
Procedure:
-
Sample Preparation:
-
Excise the tissue and immediately place it in ice-cold PBS to wash away any blood.
-
Weigh the tissue and homogenize it in 10 volumes of ice-cold lysis buffer containing 1x BHT.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay:
-
In microcentrifuge tubes, add a specific amount of tissue homogenate (e.g., 100 µL containing 1-2 mg/mL of protein).
-
Add the LPI-1 working solutions or vehicle control to the respective tubes and pre-incubate for 15-30 minutes at 37°C.
-
Initiate lipid peroxidation by adding the inducing agent (e.g., FeSO₄ to a final concentration of 10 µM).
-
Incubate the mixture for 1 hour at 37°C.
-
Stop the reaction by adding 500 µL of 10% TCA.
-
Add 500 µL of 0.8% TBA solution to each tube.
-
Vortex and incubate the tubes in a boiling water bath for 60 minutes.
-
Cool the tubes on ice and then centrifuge at 3,000 x g for 15 minutes.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
-
-
Calculation of Percentage Inhibition:
-
The percentage inhibition of lipid peroxidation can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Where the "Control" is the sample treated with the vehicle and the inducing agent, and the "Sample" is the sample treated with LPI-1 and the inducing agent.
-
Malondialdehyde (MDA) Assay for Cultured Cells
This protocol is designed for assessing lipid peroxidation in cell culture experiments.
Materials:
-
Cultured cells
-
Cell culture medium
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BHT solution (100x in ethanol)
-
LPI-1 working solutions and vehicle control (DMSO)
-
Inducing agent (e.g., H₂O₂ or a chemical inducer like RSL3)
-
TBA solution (as in the TBARS assay)
-
TCA solution (as in the TBARS assay)
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of LPI-1 or vehicle control for a specified period (e.g., 1-2 hours).
-
Induce lipid peroxidation by adding the inducing agent to the cell culture medium and incubate for the desired time (e.g., 24 hours).
-
-
Sample Preparation:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold cell lysis buffer containing 1x BHT.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the MDA assay. Determine the protein concentration.
-
-
Assay and Calculation:
-
Follow the assay and calculation steps as described in the TBARS protocol for tissue homogenates (Section 2, steps 2 and 3), using the cell lysate supernatant as the sample.
-
Conclusion
This compound is a powerful tool for investigating the roles of lipid peroxidation in various biological and pathological processes. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize LPI-1 in their studies. Careful optimization of experimental conditions is recommended to achieve the most accurate and reproducible results.
References
Application Notes and Protocols for Lipid Peroxidation Inhibitor 1 (Liproxstatin-1) in Rat Liver Microsome Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in cellular injury and is a hallmark of oxidative stress. It involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA), which can cause damage to cellular components. In drug discovery and development, the assessment of a compound's ability to inhibit lipid peroxidation is crucial for evaluating its antioxidant and cytoprotective potential. The rat liver microsome assay provides a robust in vitro model to study lipid peroxidation, as microsomes are rich in polyunsaturated fatty acids, the primary substrates for this process, and contain the enzymatic machinery (e.g., NADPH-cytochrome P450 reductase) that can initiate peroxidation.
Liproxstatin-1 is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Its mechanism of action involves acting as a radical-trapping antioxidant (RTA), thereby preventing the propagation of lipid peroxyl radicals.[1] These application notes provide detailed protocols for utilizing Liproxstatin-1 as a test compound in a rat liver microsome lipid peroxidation assay.
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 22 nM | Gpx4-/- cells | [2] |
| Effective Concentration | 50 nM | Gpx4-/- cells (complete prevention of lipid peroxidation) | [2] |
| Effective Concentration | 200 nM | Gpx4-/- cells (protection against various ferroptosis inducers) | [2] |
Experimental Protocols
Protocol 1: Preparation of Rat Liver Microsomes
This protocol describes the isolation of the microsomal fraction from rat liver via differential centrifugation.
Materials:
-
Male Wistar rats (200-250 g)
-
0.25 M Sucrose solution, ice-cold
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1.15% KCl), ice-cold
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Bradford reagent for protein quantification
Procedure:
-
Euthanize rats according to approved animal ethics protocols.
-
Perfuse the liver with ice-cold 0.9% saline solution to remove blood.
-
Excise the liver, weigh it, and mince it into small pieces in ice-cold homogenization buffer.
-
Homogenize the minced liver in 3 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer with 5-10 gentle strokes.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (S9 fraction) and transfer it to fresh ultracentrifuge tubes.
-
Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the microsomal pellet in a minimal volume of homogenization buffer or a suitable storage buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).
-
Determine the protein concentration of the microsomal suspension using the Bradford assay.
-
Aliquot the microsomal suspension and store at -80°C until use.
Protocol 2: Lipid Peroxidation Inhibition Assay in Rat Liver Microsomes
This protocol details the procedure for inducing lipid peroxidation in rat liver microsomes and assessing the inhibitory effect of Liproxstatin-1. Lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
Materials:
-
Rat liver microsomes (prepared as in Protocol 1)
-
Liproxstatin-1 stock solution (in DMSO or ethanol)
-
Phosphate buffer (100 mM, pH 7.4)
-
Lipid Peroxidation Inducers (choose one):
-
System A (NADPH-dependent): NADPH solution (e.g., 10 mM)
-
System B (Non-enzymatic): ADP solution (e.g., 100 mM) and Ferrous sulfate (B86663) (FeSO4) solution (e.g., 1 mM). Prepare FeSO4 solution fresh.
-
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v in 50% acetic acid). Prepare fresh.
-
1,1,3,3-Tetramethoxypropane (TMP) for MDA standard curve
-
Microcentrifuge tubes
-
Water bath or heating block
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reaction Mixtures:
-
Thaw the rat liver microsomes on ice. Dilute the microsomes to a final protein concentration of 0.5-1.0 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
In microcentrifuge tubes, prepare the following reaction mixtures (total volume of 500 µL):
-
Control (Basal Peroxidation): Microsomal suspension, phosphate buffer, and vehicle (DMSO or ethanol).
-
Induced Peroxidation: Microsomal suspension, phosphate buffer, vehicle, and the chosen inducer system.
-
Liproxstatin-1 Treatment: Microsomal suspension, phosphate buffer, Liproxstatin-1 at various concentrations, and the chosen inducer system. It is recommended to test a range of concentrations (e.g., 10 nM to 1 µM) based on the known cellular IC50.
-
-
Pre-incubate the tubes containing microsomes and Liproxstatin-1 (or vehicle) at 37°C for 10-15 minutes.
-
-
Initiation of Lipid Peroxidation:
-
For System A (NADPH-dependent): Add NADPH to the reaction mixtures to a final concentration of 0.1-0.5 mM.
-
For System B (Non-enzymatic): Add ADP and FeSO4 to the reaction mixtures to final concentrations of 1-2 mM and 10-20 µM, respectively.
-
Gently mix and incubate at 37°C for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.
-
-
Termination of Reaction and TBARS Assay:
-
Stop the reaction by adding 250 µL of ice-cold 15% TCA to each tube.
-
Add 500 µL of 0.67% TBA solution to each tube.
-
Vortex the tubes and heat them at 95-100°C for 15-30 minutes to allow for the formation of the MDA-TBA adduct (a pink-colored chromogen).
-
Cool the tubes on ice for 10 minutes.
-
Centrifuge the tubes at 3,000-4,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 532 nm.
-
Prepare a standard curve using known concentrations of 1,1,3,3-Tetramethoxypropane (TMP), which is hydrolyzed to MDA under acidic conditions.
-
Calculate the concentration of MDA in the samples using the standard curve. The results can be expressed as nmol MDA/mg microsomal protein.
-
-
Data Analysis:
-
Calculate the percentage inhibition of lipid peroxidation by Liproxstatin-1 compared to the induced peroxidation control.
-
If a range of concentrations was tested, an IC50 value can be determined by plotting the percentage inhibition against the logarithm of the Liproxstatin-1 concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for the rat liver microsome lipid peroxidation assay.
Caption: Mechanism of Liproxstatin-1 in inhibiting lipid peroxidation.
References
Application Notes and Protocols for "Lipid Peroxidation Inhibitor 1" in Neurodegenerative Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of "Lipid Peroxidation Inhibitor 1," a term used here to encompass potent inhibitors of ferroptosis such as Ferrostatin-1 (Fer-1) and Liproxstatin-1 (B1674854) (Lip-1), in the study of neurodegenerative disorders. The accumulation of lipid peroxides is a key pathological feature in many of these diseases, and inhibiting this process has emerged as a promising therapeutic strategy.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates a form of iron-dependent regulated cell death, known as ferroptosis, as a key contributor to this neuronal demise. A central event in ferroptosis is the overwhelming accumulation of lipid reactive oxygen species (ROS), leading to plasma membrane damage and cell death.
Lipid peroxidation inhibitors, such as Ferrostatin-1 and Liproxstatin-1, are powerful research tools to investigate the role of ferroptosis in these conditions. They act as radical-trapping antioxidants, effectively suppressing lipid peroxidation within cellular membranes.
Data Presentation
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of Ferrostatin-1 and Liproxstatin-1 in various models of neurodegenerative diseases.
| Inhibitor | Model System | Disease Model | Concentration/Dosage | Key Findings | Reference(s) |
| Ferrostatin-1 (Fer-1) | HT-1080 Fibrosarcoma Cells | General Ferroptosis | 1 µM | Preserved normal levels of polyunsaturated fatty acids (PUFAs) | [1][2] |
| HT22 Hippocampal Cells | Glutamate-induced toxicity | 100 nM | Prevented glutamate-induced cell death | [3] | |
| SH-SY5Y Neuroblastoma Cells | Rotenone-induced oxidative stress | Up to 12.5 µM (non-toxic) | Inhibited ROS/RNS generation and α-synuclein aggregation | [4][5] | |
| iPSC-derived Neuronal Progenitor Cells | Erastin-induced ferroptosis | 20 µM | Rescued cell viability | [6] | |
| PC12 Cells | Aβ25-35 induced cytotoxicity | 5 µM | Counteracted Aβ25-35-mediated damage | [7] |
| Inhibitor | Model System | Disease Model | Concentration/Dosage | Key Findings | Reference(s) |
| Liproxstatin-1 (Lip-1) | Gpx4-/- Mouse Embryonic Fibroblasts | Genetic model of ferroptosis | 22 nM (IC50) | Inhibited cell growth | [4] |
| Caco-2 Cells | Hypoxia/Reoxygenation | 200 nM | Rescued GPX4 expression and decreased cell death | [8] | |
| OLN-93 Oligodendrocyte Cell Line | RSL-3-induced ferroptosis | 1 µM | Inhibited mitochondrial lipid peroxidation and restored GSH and GPX4 expression | [9] | |
| HT22 Cells | Hemin-induced injury | 200 nM | Rescued cell viability | [10] | |
| SH-SY5Y Neuroblastoma Cells | RSL3-induced ferroptosis | ~30 nM (approx. IC50 for BHT, a similar antioxidant) | Prevented RSL3-induced ferroptosis |
| Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Key Findings | Reference(s) | |---|---|---|---|---|---| | Ferrostatin-1 (Fer-1) | Rat | Subarachnoid Hemorrhage | Not specified | Intracerebroventricular | Alleviated PRDX6 reduction and improved neurological outcome |[11] | | | Rat | Spinal Cord Ischemia/Reperfusion Injury | Not specified | Intrathecal | Improved neurological function and reduced neuroinflammation |[12] | | | Mouse | Huntington's Disease (brain slice) | 10 nM - 1 µM | Increased the number of healthy medium spiny neurons |[13][14] | | Liproxstatin-1 (Lip-1) | Mouse | LPS-induced cognitive impairment | 10 mg/kg, daily | Intraperitoneal (i.p.) | Ameliorated memory deficits and reduced neuroinflammation |[3][5] | | | Mouse | MPTP-induced Parkinson's disease | Not specified | Not specified | Attenuated neurotoxicity |[2] | | | Rat | Complete Freund's Adjuvant-induced inflammatory pain | Not specified | Intrathecal | Attenuated mechanical and thermal hypersensitivities |[15] | | | Mouse | Metabolic dysfunction-associated fatty liver disease | 10 mg·kg−1·d−1 | Intraperitoneal (i.p.) | Reduced liver triglycerides and lipid peroxidation |[16] | | | Gpx4fl/fl mice | Genetic model of acute renal failure | 10 mg/kg | Intraperitoneal (i.p.) | Significantly extended survival |[17] |
Experimental Protocols
In Vitro Neuroprotection Assay Using MTT
This protocol outlines a general procedure to assess the neuroprotective effects of a lipid peroxidation inhibitor against ferroptosis induced in a neuronal cell line (e.g., SH-SY5Y or HT22).
Materials:
-
Neuronal cells (e.g., SH-SY5Y, HT22)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (e.g., Ferrostatin-1 or Liproxstatin-1)
-
Ferroptosis inducer (e.g., Erastin, RSL3, glutamate, or MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentration of the inhibitor. Incubate for 1-2 hours.
-
Induction of Ferroptosis: Add the ferroptosis inducer at a pre-determined toxic concentration to the wells already containing the inhibitor. Include control wells with vehicle only, inhibitor only, and inducer only.
-
Incubation: Incubate the plate for a period determined by the specific inducer and cell line (typically 18-24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Lipid Peroxidation (MDA) Assay in Brain Tissue
This protocol describes the measurement of malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue homogenates from animal models of neurodegenerative diseases.
Materials:
-
Brain tissue
-
Ice-cold 1.15% KCl solution
-
TCA-TBA-HCl reagent (0.375% w/v thiobarbituric acid, 15% w/v trichloroacetic acid in 0.25 N HCl)
-
Butylated hydroxytoluene (BHT)
-
Microcentrifuge tubes
-
Water bath
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Excise the brain tissue of interest on ice.
-
Weigh the tissue and homogenize it in 10 volumes of ice-cold 1.15% KCl solution containing BHT to prevent ex vivo lipid peroxidation.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, mix 200 µL of the tissue homogenate with 400 µL of the TCA-TBA-HCl reagent.
-
-
Incubation:
-
Incubate the mixture in a boiling water bath (95-100°C) for 15-20 minutes.
-
-
Centrifugation:
-
Cool the tubes on ice and then centrifuge at 1000-3000 x g for 10 minutes to pellet the precipitate.
-
-
Data Acquisition:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis:
-
Calculate the concentration of MDA using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Normalize the MDA concentration to the protein concentration of the homogenate, determined by a protein assay (e.g., Bradford or BCA).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in ferroptosis and a typical experimental workflow for studying the effects of lipid peroxidation inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Models to Study Ferroptosis’s Impact in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferrostatin-1 attenuates brain injury in animal model of subarachnoid hemorrhage via phospholipase A2 activity of PRDX6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferrostatin-1 improves neurological impairment induced by ischemia/reperfusion injury in the spinal cord through ERK1/2/SP1/GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Intrathecal liproxstatin-1 delivery inhibits ferroptosis and attenuates mechanical and thermal hypersensitivities in rats with complete Freund’s adjuvant-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
Application Notes and Protocols for Lipid Nanoparticle-Mediated Delivery of Lipid Peroxidation Inhibitor 1 (LPI-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation, a process of oxidative degradation of lipids, is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and certain types of cancer. This process can lead to cell death through a regulated mechanism known as ferroptosis, which is characterized by iron-dependent accumulation of lipid hydroperoxides. Consequently, inhibiting lipid peroxidation presents a promising therapeutic strategy.
"Lipid Peroxidation Inhibitor 1" (LPI-1), exemplified here by the well-characterized ferroptosis inhibitor Ferrostatin-1 , is a potent antioxidant that can neutralize lipid radicals and prevent the propagation of lipid peroxidation. However, the clinical translation of LPI-1 is hampered by its poor solubility and limited bioavailability. Lipid nanoparticles (LNPs) have emerged as a versatile and effective drug delivery platform to overcome these challenges. LNPs can encapsulate hydrophobic drugs like LPI-1, protect them from degradation, and facilitate their delivery to target cells and tissues.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of LPI-1-loaded lipid nanoparticles (LPI-1-LNPs).
Signaling Pathway of Lipid Peroxidation and Ferroptosis
Lipid peroxidation is a complex chain reaction involving the production of reactive oxygen species (ROS) that attack polyunsaturated fatty acids (PUFAs) in cell membranes. The central regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby halting the lipid peroxidation cascade.[3][4][5] Inhibition of GPX4 or depletion of GSH leads to an accumulation of lipid peroxides, culminating in ferroptotic cell death.[3][4] LPI-1 (Ferrostatin-1) acts as a radical-trapping antioxidant, directly scavenging lipid radicals to break the chain reaction of lipid peroxidation.[4]
Experimental Workflow for LPI-1-LNP Development
The development and evaluation of LPI-1-LNPs follow a structured workflow, from formulation and characterization to in vitro and in vivo testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Blood brain barrier-targeted lipid nanoparticles improved the neuroprotection of Ferrostatin-1 against cerebral ischemic damage in an experimental stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Lipid Peroxidation Inhibitor 1" (FIN56) Experiments
Welcome to the technical support center for "Lipid peroxidation inhibitor 1," also known as FIN56. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using FIN56 and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" (FIN56) and what is its primary mechanism of action?
A1: "this compound" is a misnomer; it is actually a potent inducer of a specific form of regulated cell death called ferroptosis. The compound is correctly known as FIN56. It induces ferroptosis through a dual mechanism of action:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[1][2] This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC).[1][2]
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[1][2] This activation leads to a reduction in the synthesis of Coenzyme Q10 (CoQ10), a crucial endogenous antioxidant that protects against lipid peroxidation.[1][2]
This dual action leads to an overwhelming accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Q2: What are the common applications of FIN56 in research?
A2: FIN56 is primarily used to induce and study ferroptosis in various cellular and in vivo models. Its applications include:
-
Cancer Biology: Investigating the role of ferroptosis in cancer cell death and exploring its potential as an anti-cancer therapeutic. FIN56 has shown efficacy in glioblastoma and bladder cancer models.
-
Neurodegenerative Diseases: Studying the involvement of ferroptosis in neuronal cell death.
-
Drug Discovery: Screening for novel inhibitors of ferroptosis by using FIN56 as a positive control for inducing this cell death pathway.
Q3: How should I prepare and store FIN56?
A3: Proper handling of FIN56 is critical for reproducible results.
| Parameter | Recommendation |
| Solvent | High-quality, anhydrous Dimethyl Sulfoxide (DMSO). |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-20 mM). |
| Storage of Stock | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. |
| Working Dilution | Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. |
Q4: What is a typical working concentration for FIN56 in cell culture?
A4: The optimal working concentration of FIN56 is highly cell-type dependent and should be determined empirically for your specific cell line. However, a general starting range is between 0.1 µM and 10 µM. It is recommended to perform a dose-response experiment to determine the IC50 for your cell line.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of FIN56 and a general workflow for a typical experiment.
Troubleshooting Guides
Issue 1: FIN56 is not inducing cell death or the effect is weaker than expected.
| Possible Cause | Troubleshooting Step |
| Incorrect FIN56 Concentration | Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell line. Different cell lines have varying sensitivities. |
| FIN56 Degradation | Ensure the FIN56 stock solution was stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions from a new aliquot. |
| Cell Line Resistance | Some cell lines may be inherently resistant to ferroptosis. Confirm that your cell line expresses the necessary components for ferroptosis (e.g., ACSL4). Consider using a different ferroptosis inducer (e.g., RSL3 or Erastin) to confirm the pathway is active in your cells. |
| Sub-optimal Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density can sometimes confer resistance. |
| Incorrect Incubation Time | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. |
Issue 2: No significant increase in lipid peroxidation is detected after FIN56 treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Assay Timing | Lipid peroxidation can be an early event in ferroptosis. Measure lipid ROS at earlier time points post-treatment (e.g., 4-8 hours). |
| Issues with Lipid Peroxidation Probe (e.g., BODIPY C11) | Ensure the probe is stored correctly and protected from light. Use a positive control for lipid peroxidation (e.g., Cumene hydroperoxide or RSL3) to validate the assay. |
| Low Assay Sensitivity | Increase the concentration of the lipid peroxidation probe or the incubation time with the probe. Ensure the correct filter sets are being used for fluorescence detection. |
| Cellular Antioxidant Response | Cells may upregulate antioxidant pathways to counteract the initial effects of FIN56. Co-treatment with an inhibitor of antioxidant pathways may be necessary to observe a robust signal. |
Issue 3: Inconsistent or unexpected results in cell viability assays (e.g., MTT).
| Possible Cause | Troubleshooting Step |
| Interference of FIN56 with the Assay | Some compounds can interfere with the chemistry of viability assays. Run a cell-free control with FIN56 and the assay reagents to check for direct chemical reactions. |
| Variability in Cell Seeding | Ensure a homogenous cell suspension and accurate pipetting when seeding cells to minimize well-to-well variability. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Incomplete Solubilization of Formazan (B1609692) (MTT assay) | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the absorbance. |
Issue 4: Difficulty in detecting changes in GPX4 protein levels by Western Blot.
| Possible Cause | Troubleshooting Step |
| Low GPX4 Abundance | Load a higher amount of protein lysate onto the gel. Use a positive control cell line known to express high levels of GPX4. |
| Poor Antibody Quality | Use a validated antibody for GPX4. Check the manufacturer's datasheet for recommended conditions. |
| Inefficient Protein Transfer | Optimize the transfer conditions (time, voltage) for a protein of the size of GPX4 (~22 kDa). Use a PVDF membrane with a 0.2 µm pore size. |
| Timing of Analysis | GPX4 degradation may be time-dependent. Perform a time-course experiment to identify the optimal time point for observing maximal degradation. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of FIN56. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Lipid Peroxidation Detection using BODIPY 581/591 C11
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with FIN56 for the desired time.
-
Probe Loading: Incubate cells with 1-2 µM BODIPY 581/591 C11 in serum-free medium for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Imaging/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry. The oxidized probe fluoresces green (~510 nm emission), while the reduced probe fluoresces red (~590 nm emission).
-
Data Analysis: Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.
GPX4 Protein Level Analysis by Western Blot
-
Cell Lysis: After treatment with FIN56, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
"Lipid peroxidation inhibitor 1" not showing inhibitory effect
Welcome to the Technical Support Center for Lipid Peroxidation Inhibitor 1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a compound that has been shown to inhibit lipid peroxidation with a reported half-maximal inhibitory concentration (IC50) of 0.07 μM in rat liver microsome assays.[1][2]
Q2: How should I store and handle this compound?
A2: Proper storage is crucial for maintaining the inhibitor's activity.
-
Powder: Store at -20°C for up to 3 years.[2]
-
In solvent: Store at -80°C for up to 1 year.[2]
-
Shipping: Typically shipped with blue ice or at ambient temperature for short durations.[2]
Always refer to the Certificate of Analysis for specific storage recommendations.[1]
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality anhydrous DMSO and then dilute it into your culture medium to the desired final concentration.[3] Most cell lines can tolerate low concentrations of DMSO (typically <0.5%).
Q4: How can I confirm that the cell death I observe is due to ferroptosis induced by lipid peroxidation?
A4: To confirm that the observed cell death is ferroptosis, you should perform rescue experiments. Co-treatment with a known ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, should prevent cell death.[4][5] Conversely, inhibitors of other cell death pathways, like the apoptosis inhibitor Z-VAD-FMK, should not have a significant effect.[6]
Troubleshooting Guide: "this compound" Not Showing Inhibitory Effect
This guide addresses common reasons why this compound may not show the expected inhibitory effect on lipid peroxidation in your experiments.
Problem 1: Suboptimal Inhibitor Concentration
Possible Cause: The concentration of this compound used is not optimal for your specific experimental system. The reported IC50 of 0.07 µM was determined in a microsomal assay and may not directly translate to cell-based assays.[1]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 10 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line and experimental conditions.[6]
-
Compare with Positive Controls: Include well-characterized lipid peroxidation inhibitors like Ferrostatin-1 or Liproxstatin-1 in your experiment to ensure your assay is sensitive to inhibition.[7][8]
Problem 2: Issues with Inhibitor Stability and Activity
Possible Cause: The inhibitor may have degraded due to improper storage, handling, or instability in the experimental medium.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the inhibitor has been stored according to the manufacturer's recommendations (-20°C for powder, -80°C for stock solutions).[2]
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the inhibitor from a stock solution for each experiment.[6] Avoid repeated freeze-thaw cycles of the stock solution.
-
Consider Stability in Media: Be aware that some compounds can be unstable in cell culture media. Minimize the time the inhibitor is in the media before being added to the cells.
Problem 3: Ineffective Induction of Lipid Peroxidation
Possible Cause: The method used to induce lipid peroxidation may not be potent enough, or the timing of inhibitor addition may be incorrect.
Troubleshooting Steps:
-
Use a Potent Inducer: Employ a well-established inducer of lipid peroxidation, such as RSL3 or erastin, as a positive control for inducing ferroptosis.[5][9][10]
-
Optimize Inducer Concentration: Determine the optimal concentration of the inducer to cause a measurable increase in lipid peroxidation without causing immediate, overwhelming cell death.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with this compound for a sufficient time (e.g., 1-2 hours) before adding the lipid peroxidation inducer.[4]
Problem 4: Cell Line-Specific Resistance
Possible Cause: Some cell lines are inherently resistant to ferroptosis and lipid peroxidation.[6]
Troubleshooting Steps:
-
Assess Endogenous Antioxidant Levels: Resistant cells may have high levels of endogenous antioxidants or compensatory pathways like the FSP1-CoQ10 axis.[4]
-
Test a Different Cell Line: If possible, test the inhibitor in a cell line known to be sensitive to ferroptosis.
-
Analyze Lipid Composition: Resistant cells might have a lower abundance of polyunsaturated fatty acids (PUFAs), which are the primary substrates for lipid peroxidation.[4]
Problem 5: Inaccurate or Insensitive Assay for Lipid Peroxidation
Possible Cause: The chosen assay for measuring lipid peroxidation may not be sensitive enough or may be prone to artifacts. The commonly used TBARS assay, for instance, has limitations in specificity.[11]
Troubleshooting Steps:
-
Optimize Your Current Assay: If using the TBARS assay, ensure proper sample preparation, including acid treatment to precipitate interfering proteins.[12]
-
Use a More Specific Fluorescent Probe: Consider using the C11-BODIPY 581/591 probe, which provides a ratiometric fluorescent readout of lipid peroxidation and is highly sensitive.[13][14][15]
-
Include Appropriate Controls: Always include a positive control (e.g., cells treated with an inducer like RSL3) and a vehicle control in your assay to validate the procedure.[4]
Quantitative Data Summary
Table 1: Potency of Lipid Peroxidation Inhibitors
| Inhibitor | Target/Mechanism | Reported IC50 | Cell Line/System | Reference |
| This compound | Lipid Peroxidation | 0.07 µM | Rat Liver Microsomes | [1][2] |
| Ferrostatin-1 | Radical-Trapping Antioxidant | 10 nM - 10 µM (effective range) | Various | [7] |
| Liproxstatin-1 | Ferroptosis Inhibitor | 22 nM | Gpx4-/- cells | [8][16][17] |
| RSL3 | GPX4 Inhibitor | Varies by cell line | Various | [9][18] |
| Erastin | System Xc- Inhibitor | Varies by cell line | Various | [9][18] |
Experimental Protocols
Protocol 1: TBARS Assay for Lipid Peroxidation in Cell Lysates
This protocol is adapted from established methods for measuring malondialdehyde (MDA), a byproduct of lipid peroxidation.[12][19][20]
Materials:
-
Cells of interest
-
This compound
-
Inducer of lipid peroxidation (e.g., RSL3)
-
Phosphate Buffered Saline (PBS), ice-cold
-
SDS Lysis Solution
-
Thiobarbituric Acid (TBA) Reagent
-
MDA standards
-
Microcentrifuge tubes
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with this compound at various concentrations for a predetermined time, followed by treatment with a lipid peroxidation inducer.
-
Cell Lysis:
-
Wash cells once with cold PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in ice-cold PBS or lysis buffer.
-
Sonicate the cell suspension briefly on ice.
-
-
Sample Preparation:
-
To 100 µL of cell lysate, add 100 µL of SDS Lysis Solution. Mix well and incubate for 5 minutes at room temperature.
-
-
TBA Reaction:
-
Add 250 µL of TBA Reagent to each sample and standard.
-
Incubate at 95°C for 45-60 minutes.
-
Cool the tubes on ice for 5 minutes.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Read the absorbance at 532 nm using a microplate reader.[11]
-
-
Data Analysis: Calculate the MDA concentration in the samples by comparing their absorbance to the MDA standard curve.
Protocol 2: C11-BODIPY Assay for Lipid Peroxidation (Flow Cytometry)
This protocol utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation.[13][14][15]
Materials:
-
Cells of interest
-
This compound
-
Inducer of lipid peroxidation (e.g., RSL3)
-
C11-BODIPY 581/591 probe
-
Cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound and the inducer as described in the TBARS protocol.
-
Staining:
-
Add C11-BODIPY 581/591 to the cells at a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C.[6]
-
-
Cell Harvesting and Washing:
-
Wash the cells twice with PBS.
-
Harvest the cells using a suitable method (e.g., trypsinization).
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in fresh PBS.
-
Analyze the cells on a flow cytometer. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red (unoxidized) to green (oxidized).[6]
-
-
Data Analysis: Quantify lipid peroxidation by measuring the increase in the green fluorescence signal.
Visualizations
Caption: Signaling pathway of lipid peroxidation and its inhibition.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for ineffective lipid peroxidation inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. invivogen.com [invivogen.com]
- 8. apexbt.com [apexbt.com]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 15. abpbio.com [abpbio.com]
- 16. selleckchem.com [selleckchem.com]
- 17. apexbt.com [apexbt.com]
- 18. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioassaysys.com [bioassaysys.com]
- 20. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Optimizing "Lipid Peroxidation Inhibitor 1" (Ferrostatin-1) Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Lipid Peroxidation Inhibitor 1," with a focus on Ferrostatin-1 as a representative compound. Ferrostatin-1 is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action?
A1: "this compound" is a term often used to refer to compounds that block the process of lipid peroxidation. A prominent and widely used example is Ferrostatin-1 (Fer-1).[2][3] Its primary mechanism of action is as a radical-trapping antioxidant.[3][4] Fer-1 effectively scavenges lipid peroxyl radicals, preventing the propagation of lipid peroxidation and thereby inhibiting ferroptotic cell death.[3][4] It has been shown to inhibit ferroptosis more efficiently than some other antioxidants.[5]
Q2: What is the recommended starting concentration range for Ferrostatin-1 in cell culture experiments?
A2: The optimal concentration of Ferrostatin-1 is highly dependent on the cell line and the specific experimental conditions. However, a common starting range for in vitro experiments is between 0.1 µM and 10 µM. For many cell lines, an effective concentration to inhibit ferroptosis induced by agents like erastin (B1684096) or RSL3 falls within this range. For example, the EC50 (half-maximal effective concentration) for Ferrostatin-1 to suppress erastin-induced ferroptosis in HT-1080 cells is approximately 60 nM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[6][7]
Q3: How should I prepare and store a stock solution of Ferrostatin-1?
A3: Ferrostatin-1 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%).[8]
Q4: How can I confirm that the observed cell death in my experiment is ferroptosis and is being inhibited by Ferrostatin-1?
A4: To confirm that the cell death you are observing is ferroptosis, you can perform several validation experiments. Co-treatment with Ferrostatin-1 should rescue the cells from the induced cell death.[9][10] Conversely, inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK for apoptosis, should not prevent cell death. A key hallmark of ferroptosis is the accumulation of lipid peroxides. You can measure this using assays such as the C11-BODIPY 581/591 staining or by measuring malondialdehyde (MDA) levels.[8][10] Inhibition of lipid peroxidation by Ferrostatin-1 would confirm its on-target effect.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of cell death observed with Ferrostatin-1 treatment. | 1. Suboptimal Concentration: The concentration of Ferrostatin-1 may be too low for the specific cell line or the strength of the ferroptosis inducer. 2. Cell Line Resistance: Some cell lines are inherently resistant to ferroptosis due to high endogenous antioxidant levels or other protective mechanisms.[8] 3. Compound Instability: The Ferrostatin-1 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 4. Incorrect Cell Death Pathway: The observed cell death may not be ferroptosis. | 1. Perform a Dose-Response Experiment: Test a wider range of Ferrostatin-1 concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal inhibitory concentration. 2. Verify Ferroptosis Induction: Confirm that your inducer is indeed triggering ferroptosis by measuring lipid peroxidation. 3. Prepare Fresh Stock Solution: Prepare a fresh stock solution of Ferrostatin-1 from a reliable source. 4. Test Other Cell Death Inhibitors: Use inhibitors of other pathways (e.g., apoptosis, necroptosis) to rule out other forms of cell death. |
| High background cell death in control wells (including vehicle control). | 1. DMSO Toxicity: The concentration of DMSO used as a vehicle may be too high for your cell line. 2. Cell Culture Conditions: Suboptimal cell culture conditions (e.g., high cell density, nutrient depletion, contamination) can lead to increased cell death. | 1. Reduce DMSO Concentration: Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). Perform a DMSO toxicity test if necessary. 2. Optimize Cell Culture: Maintain a healthy cell culture by passaging at appropriate densities and using fresh media. Regularly check for contamination. |
| Inconsistent results between experiments. | 1. Variation in Cell Density: The number of cells seeded can affect their sensitivity to ferroptosis inducers and inhibitors. 2. Inconsistent Incubation Times: The duration of treatment with the inducer and inhibitor can significantly impact the outcome.[6] 3. Reagent Variability: Differences between batches of reagents (e.g., media, serum, Ferrostatin-1) can lead to variability. | 1. Standardize Seeding Density: Use a consistent cell seeding density for all experiments.[6] 2. Maintain Consistent Timing: Adhere to a strict timeline for all treatment and assay steps. 3. Quality Control of Reagents: Use reagents from the same lot when possible and test new lots before use in critical experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (IC50) of Ferrostatin-1
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of Ferrostatin-1 against a ferroptosis inducer (e.g., Erastin, RSL3) using an MTT assay for cell viability.[10][11]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ferrostatin-1
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[7][12]
-
Prepare Ferrostatin-1 Dilutions: Prepare a series of Ferrostatin-1 concentrations. A starting range of 0.01 µM to 100 µM is recommended. Perform serial dilutions in complete cell culture medium.
-
Prepare Ferroptosis Inducer Solution: Prepare the ferroptosis inducer at a concentration known to cause significant cell death (e.g., its IC50 or 2x IC50).
-
Treatment:
-
For the experimental wells, remove the old medium and add fresh medium containing both the ferroptosis inducer and the various concentrations of Ferrostatin-1.
-
Include control wells: untreated cells, cells treated with the vehicle (DMSO) alone, and cells treated with the ferroptosis inducer alone.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[6]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][10]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10][11]
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[7][11]
-
Data Analysis: Plot the cell viability against the log of the Ferrostatin-1 concentration and fit a dose-response curve to calculate the IC50 value.[8]
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol describes how to measure lipid peroxidation, a key feature of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[8]
Materials:
-
Cells treated with a ferroptosis inducer with or without Ferrostatin-1
-
C11-BODIPY 581/591 probe
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the ferroptosis inducer and Ferrostatin-1 for the appropriate duration.
-
Staining: Add C11-BODIPY 581/591 to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C, protected from light.[7][8]
-
Washing: Wash the cells twice with PBS.[8]
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green.[8] An increase in the green fluorescence signal indicates lipid peroxidation, which should be reversed by co-treatment with Ferrostatin-1.
Visualizations
References
- 1. Determination of the subcellular localization and mechanism of action of ferrostatins in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
High background in TBARS assay with "Lipid peroxidation inhibitor 1"
This guide addresses the issue of high background readings in the Thiobarbituric Acid Reactive Substances (TBARS) assay when using a lipid peroxidation inhibitor, referred to here as "Lipid Peroxidation Inhibitor 1."
Frequently Asked Questions (FAQs)
Q1: What is the TBARS assay and what does it measure?
The TBARS assay is a widely used method to estimate the extent of lipid peroxidation in a sample.[1][2] The assay detects malondialdehyde (MDA), a major secondary product of lipid peroxidation.[3] Under acidic conditions and high temperature (95°C), MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink-colored adduct that can be measured spectrophotometrically at approximately 532 nm.[3][4][5] However, other molecules besides MDA can react with TBA, so the results are often referred to as "Thiobarbituric Acid Reactive Substances."[4][6]
Q2: Why am I getting a high background signal with my "this compound"?
A high background signal when using a test compound like "this compound" can arise from several sources of interference:
-
Direct Reactivity with TBA: The inhibitor itself or one of its degradation products might react with TBA under the harsh acidic and high-temperature conditions of the assay, forming a colored product that absorbs light near 532 nm.
-
Spectral Interference: The inhibitor may have an intrinsic absorbance at or near 532 nm, which would artificially inflate the reading.
-
Sample Matrix Effects: Components in complex biological samples can produce a nonlinear baseline, making accurate measurement difficult.[7][8]
-
Contamination: Contaminants in the sample or reagents, such as sugars or other aldehydes, can react with TBA and contribute to the signal.[7]
Q3: Can antioxidants interfere with the TBARS assay?
Yes, antioxidants can interfere in multiple ways. While some, like Butylated Hydroxytoluene (BHT), are intentionally added to prevent new lipid peroxidation from occurring during the heating step of the assay, others can cause erroneous results.[4][9] For example, some drugs have been shown to react with TBA, leading to falsely elevated absorbance readings.[10][11] It is crucial to run proper controls to understand how your specific antioxidant compound behaves in the assay.
Troubleshooting Guide: High Background with "this compound"
This step-by-step guide will help you identify the source of the high background and correct for it.
Step 1: Run Proper Controls to Identify the Source of Interference
The first step is to determine if the inhibitor itself is causing the high background. This can be achieved by running a set of control reactions.
| Tube | Sample/Standard | Lipid Source (e.g., liposomes, tissue homogenate) | "this compound" | TBA Reagent | Purpose |
| 1 | Standard (MDA) | No | No | Yes | Standard Curve |
| 2 | Blank (Buffer) | No | No | Yes | Reagent Blank |
| 3 | Sample | Yes | No | Yes | Positive Control (Uninhibited Peroxidation) |
| 4 | Inhibitor Control 1 | No | Yes | Yes | Tests for direct reaction of inhibitor with TBA |
| 5 | Inhibitor Control 2 | No | Yes | No | Tests for intrinsic absorbance of the inhibitor |
| 6 | Sample + Inhibitor | Yes | Yes | Yes | Experimental Sample |
Interpreting the Control Results:
-
If Inhibitor Control 1 (Tube 4) shows a high signal: Your inhibitor is reacting directly with the TBA reagent to produce a colored compound.
-
If Inhibitor Control 2 (Tube 5) shows a high signal (when read at 532 nm): Your inhibitor has intrinsic color that absorbs at the detection wavelength.
-
If both controls are low, but your experimental sample (Tube 6) is unexpectedly high: The inhibitor may be degrading in the presence of the lipid source under assay conditions into a TBA-reactive substance.
Step 2: Correcting for Interference
Based on the results from your controls, you can apply a correction method. A widely accepted method involves subtracting the absorbance of a parallel sample that has not been exposed to the TBA reagent.[5]
Corrected Absorbance Calculation:
-
A = (Absorbance at 532 nm of sample with TBA) - (Absorbance at 600 nm of sample with TBA for turbidity correction)
-
B = (Absorbance at 532 nm of sample without TBA) - (Absorbance at 600 nm of sample without TBA)
-
Corrected Value = A - B
This corrected value can then be used to determine the MDA concentration from your standard curve.
Experimental Protocols
Standard TBARS Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific sample type.
Reagents:
-
TBA Reagent: 0.67% (w/v) Thiobarbituric Acid in 50% Acetic Acid.
-
Acid Reagent: e.g., 1 N Trichloroacetic Acid (TCA) or similar.
-
MDA Standard: 1,1,3,3-Tetramethoxypropane (TMP) is a stable precursor that hydrolyzes to MDA under acidic conditions. Prepare a stock solution and serial dilutions.
-
Antioxidant (optional but recommended): Butylated Hydroxytoluene (BHT) to prevent in vitro oxidation during the assay.[4]
Procedure:
-
Sample Preparation: Homogenize tissue or prepare cell lysates in an appropriate buffer (e.g., PBS with protease inhibitors).
-
Reaction Setup: To a glass test tube, add 100 µL of your sample, standard, or control.[3]
-
Acid Precipitation (for protein-rich samples): Add an equal volume of acid reagent (e.g., TCA) to precipitate proteins, which can interfere with the assay.[9] Centrifuge and collect the supernatant.
-
TBA Reaction: Add 200 µL of the TBA reagent to the supernatant.
-
Incubation: Tightly cap the tubes and incubate at 95°C for 60 minutes.[3]
-
Cooling: Immediately transfer the tubes to an ice bath for 10 minutes to stop the reaction.
-
Measurement: Centrifuge the samples to pellet any precipitate. Transfer 150 µL of the clear supernatant to a 96-well plate.[3]
-
Reading: Measure the absorbance at 532 nm using a spectrophotometer. A secondary reading at 600 nm can be taken to correct for turbidity.
Visualizations
Lipid Peroxidation and TBARS Assay Mechanism
Caption: Mechanism of lipid peroxidation and the TBARS reaction.
TBARS Assay Experimental Workflow
Caption: A typical workflow for the TBARS assay.
Troubleshooting Logic for High Background
Caption: Logical steps to troubleshoot high background signals.
References
- 1. Measurement of antioxidant activity with the thiobarbituric acid reactive substances assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butylated hydroxytoluene addition improves the thiobarbituric acid assay for malonaldehyde from chicken plasma fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TBARS - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. N-acetylcysteine interference of Trinder-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventing in vitro lipoperoxidation in the malondialdehyde-thiobarbituric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
"Lipid peroxidation inhibitor 1" stability in cell culture medium
Welcome to the technical support center for Liproxstatin-1, a potent inhibitor of ferroptosis. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability and use of Liproxstatin-1 in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Liproxstatin-1 stock solutions?
A1: Liproxstatin-1 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For cell culture experiments, DMSO is the most commonly used solvent for preparing concentrated stock solutions.
Q2: How should I store Liproxstatin-1?
A2: Solid Liproxstatin-1 should be stored at -20°C for long-term stability, where it can be stable for at least four years. Stock solutions prepared in DMSO can also be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.
Q3: How stable is Liproxstatin-1 in cell culture medium?
A3: While specific quantitative data on the half-life of Liproxstatin-1 in various cell culture media is not extensively published, it is generally recommended to prepare working solutions fresh for each experiment by diluting the stock solution directly into the culture medium immediately before use. The stability of small molecules like Liproxstatin-1 in aqueous solutions can be influenced by factors such as pH, temperature, light exposure, and the presence of components in the medium, such as serum, which may contain enzymatic activity. For optimal results, it is best to minimize the time the compound spends in aqueous solution before being added to the cells.
Q4: Can I pre-incubate my cells with Liproxstatin-1?
A4: Yes, pre-incubation is a common practice. Protocols for cell-based assays often involve pre-treating cells with Liproxstatin-1 for 1-2 hours before inducing ferroptosis. This suggests that the compound is sufficiently stable to exert its inhibitory effect during this period. For longer incubation times, the stability might become a factor, and refreshing the medium with the inhibitor may be considered.
Q5: What are the potential degradation pathways for Liproxstatin-1?
A5: Specific degradation pathways for Liproxstatin-1 have not been extensively detailed in published literature. However, compounds with similar chemical structures, containing aromatic amines, may be susceptible to oxidation and photolysis. It is advisable to protect solutions containing Liproxstatin-1 from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or reduced activity of Liproxstatin-1 | Degradation of the compound. | - Prepare fresh working solutions from a frozen stock for each experiment.- Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.- Ensure the solid compound and stock solutions are stored properly at -20°C.- Protect all solutions from direct light. |
| Suboptimal concentration. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 for inhibiting ferroptosis is reported to be around 22 nM, but this can be cell-type dependent.[1][2] | |
| Precipitation in culture medium. | - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%).- Visually inspect the medium for any signs of precipitation after adding Liproxstatin-1. If precipitation occurs, consider using a lower concentration or a different solvent for the final dilution step, if compatible with your experimental setup. | |
| Variability between experiments | Inconsistent experimental conditions. | - Standardize all experimental parameters, including cell seeding density, treatment duration, and media formulation. |
Experimental Protocols & Data
Solubility of Liproxstatin-1
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL[1] |
| Ethanol | ~5 mg/mL[1] |
| Dimethylformamide (DMF) | ~25 mg/mL[1] |
Note: The hydrochloride salt of Liproxstatin-1 has a higher solubility in DMSO, reported to be approximately 37.73 mg/mL.[3]
General Protocol for Assessing Liproxstatin-1 Efficacy in Cell Culture
This protocol provides a general workflow for testing the ability of Liproxstatin-1 to protect cells from ferroptosis-inducing agents.
Caption: Experimental workflow for evaluating Liproxstatin-1 efficacy.
Signaling Pathway of Ferroptosis Inhibition by Liproxstatin-1
Liproxstatin-1 is a radical-trapping antioxidant that directly scavenges lipid peroxyl radicals, thereby inhibiting the chain reaction of lipid peroxidation which is a hallmark of ferroptosis.
Caption: Mechanism of ferroptosis inhibition by Liproxstatin-1.
References
Technical Support Center: Preventing Artifactual Oxidation with Lipid Peroxidation Inhibitor 1
Welcome to the technical support center for "Lipid peroxidation inhibitor 1". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of lipid peroxidation inhibitors, with a focus on preventing artifactual oxidation during experiments. For the purpose of this guide, "this compound" will refer to potent, radical-trapping antioxidants such as Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1), which are commonly used to inhibit a form of iron-dependent cell death called ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
A1: "this compound" refers to a class of compounds that act as radical-trapping antioxidants (RTAs). Ferrostatin-1 and Liproxstatin-1 are prominent examples. These inhibitors function by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[1][2] This action protects cell membranes from oxidative damage, which is a key feature of ferroptosis.[3]
Q2: What is artifactual oxidation and why is it a concern in my experiments?
A2: Artifactual oxidation is the non-biological oxidation of lipids that can occur during sample collection, preparation, and storage.[4] This can lead to the generation of lipid hydroperoxides and other oxidized species that are not representative of the true biological state of the cells or tissues being studied.[4] This is a major concern in lipidomics and studies of oxidative stress, as it can lead to misinterpretation of data.
Q3: How can "this compound" help prevent artifactual oxidation?
A3: By adding a potent lipid peroxidation inhibitor like Ferrostatin-1 or Liproxstatin-1 during sample processing, you can quench the propagation of lipid radical chain reactions that may be initiated by exposure to air, light, or trace metals. This helps to preserve the native lipid profile of your samples.
Q4: What are the recommended working concentrations for Ferrostatin-1 and Liproxstatin-1?
A4: The optimal concentration is cell-line and experiment-dependent. However, a general starting range for cell culture experiments is 10 nM to 10 µM for Ferrostatin-1.[2] Liproxstatin-1 is generally more potent, with an IC50 of around 22 nM in some systems.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q5: What is the solubility and stability of Ferrostatin-1 and Liproxstatin-1?
A5: Both Ferrostatin-1 and Liproxstatin-1 are soluble in DMSO.[2][7] Stock solutions in DMSO can typically be stored at -20°C for several months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's data sheet for specific storage and handling instructions.
Troubleshooting Guides
Issue 1: My cells are not responding to the lipid peroxidation inhibitor.
-
Possible Cause 1: Incorrect Concentration. The concentration of the inhibitor may be too low for your specific cell line or experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal effective concentration.
-
-
Possible Cause 2: Compound Inactivity. The inhibitor may have degraded due to improper storage or handling.
-
Solution: Ensure the inhibitor is stored correctly. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 3: Cell Line Resistance. Some cell lines may have high endogenous antioxidant levels or other protective mechanisms that make them resistant to ferroptosis and lipid peroxidation.
-
Solution: Verify the expression of key proteins involved in ferroptosis (e.g., GPX4) in your cell line. Consider using a different cell line that is known to be sensitive to ferroptosis.
-
Issue 2: I am observing high background lipid peroxidation in my control samples.
-
Possible Cause 1: Artifactual Oxidation during Sample Preparation. Samples may be undergoing oxidation after harvesting.
-
Solution: Minimize the time between cell harvesting and analysis. Consider adding the lipid peroxidation inhibitor to your lysis or homogenization buffer.
-
-
Possible Cause 2: Reagent Contamination. Buffers or other reagents may be contaminated with transition metals that can catalyze lipid peroxidation.
-
Solution: Use high-purity reagents and metal-free containers where possible.
-
-
Possible Cause 3: Light-Induced Oxidation. Exposure of samples, particularly those containing fluorescent probes, to light can induce photo-oxidation.
-
Solution: Protect samples from light as much as possible during incubation and processing steps.
-
Issue 3: How can I confirm that the observed cell death is due to lipid peroxidation and is inhibited by "this compound"?
-
Solution: A rescue experiment is the gold standard.
-
Induce lipid peroxidation and cell death using a known inducer (e.g., RSL3 or erastin).
-
In a parallel experiment, co-treat the cells with the inducer and your lipid peroxidation inhibitor.
-
Measure cell viability and a marker of lipid peroxidation (e.g., using the C11-BODIPY 581/591 probe).
-
A rescue of cell viability and a reduction in the lipid peroxidation marker in the co-treated sample confirms the specificity of your inhibitor.[8][9]
-
Quantitative Data Summary
The following tables summarize key quantitative data for Ferrostatin-1 and Liproxstatin-1.
Table 1: Potency of Ferrostatin-1 and Liproxstatin-1 in Different Experimental Systems.
| Compound | Metric | Value | Cell Line/Model | Reference(s) |
| Ferrostatin-1 | EC50 | ~60 nM | HT-1080 | [10] |
| EC50 | 45 ± 5 nM | Pfa-1 mouse fibroblasts | [1] | |
| Liproxstatin-1 | IC50 | 22 nM | Gpx4-/- MEFs | [5][10] |
| EC50 | 38 ± 3 nM | Pfa-1 mouse fibroblasts | [1] |
Note: IC50 and EC50 values can vary significantly depending on the cell line, the method of ferroptosis induction, and other experimental conditions. The data presented here are for comparative purposes.
Table 2: Recommended Working Concentrations and Solubility.
| Compound | Typical Working Concentration (in vitro) | Solvent | Stock Solution Concentration |
| Ferrostatin-1 | 10 nM - 10 µM | DMSO | 20 mg/mL |
| Liproxstatin-1 | 10 nM - 1 µM | DMSO | ≥ 31 mg/mL |
Experimental Protocols
Protocol 1: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in cultured cells.
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for plate reader analysis, or chamber slides for microscopy) and allow them to adhere overnight.
-
Treatment: Pre-treat cells with "this compound" (e.g., Ferrostatin-1 at 1 µM) for 1-2 hours. Then, add the lipid peroxidation inducer (e.g., RSL3 at 1 µM) and incubate for the desired time. Include appropriate vehicle controls.
-
C11-BODIPY Staining: After treatment, remove the media and incubate the cells with 2.5 µM C11-BODIPY 581/591 in serum-free media for 30 minutes at 37°C, protected from light.[11]
-
Washing: Gently wash the cells twice with PBS.[11]
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.[10]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the protective effect of "this compound" against induced cell death.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[11]
-
Treatment: Pre-treat cells with various concentrations of "this compound" for 1-2 hours. Then, add a fixed concentration of a cell death inducer. Include vehicle-only controls. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[11]
Visualizations
Caption: Signaling pathway of lipid peroxidation and its inhibition.
Caption: General experimental workflow for testing a lipid peroxidation inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. invivogen.com [invivogen.com]
- 3. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Liproxstatin-1 hydrochloride | Ferroptosis | Tocris Bioscience [tocris.com]
- 8. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
"Lipid peroxidation inhibitor 1" interference with fluorescent probes
Welcome to the technical support center for researchers utilizing Ferrostatin-1 (Fer-1) in lipid peroxidation assays. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fer-1 with common fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is Ferrostatin-1 and how does it inhibit lipid peroxidation?
A1: Ferrostatin-1 (Fer-1) is a potent, synthetic antioxidant renowned for its ability to specifically inhibit a form of iron-dependent regulated cell death called ferroptosis.[1] Its primary mechanism involves acting as a radical-trapping antioxidant (RTA).[2] It efficiently scavenges lipid peroxyl and alkoxyl radicals, which are key mediators in the chain reaction of lipid peroxidation, thereby preventing damage to cellular membranes.[2][3] Additionally, some evidence suggests Fer-1 can chelate iron, reducing the labile iron pool that catalyzes the formation of these damaging radicals.[3][4]
Q2: I added Ferrostatin-1 to my cells and the signal from my lipid peroxidation probe (e.g., C11-BODIPY™ 581/591) dramatically decreased. Is Fer-1 interfering with my probe?
A2: This is the expected and desired outcome, not an artifactual interference. Fluorescent probes like C11-BODIPY™ 581/591 are designed to detect lipid peroxidation.[5][6] Ferrostatin-1 is a potent inhibitor of this process.[7] Therefore, a significant decrease in the fluorescent signal upon Fer-1 treatment indicates that the inhibitor is effectively preventing lipid peroxidation in your experimental system. It serves as a crucial negative control to validate that the signal you are measuring is indeed from lipid peroxidation.[8][9]
Q3: Could Ferrostatin-1 have intrinsic fluorescent properties that might interfere with my assay?
A3: Currently, there is no significant evidence in the literature to suggest that Ferrostatin-1 possesses intrinsic fluorescence that would spectrally overlap with and interfere with common lipid peroxidation probes like C11-BODIPY™ 581/591 or similar dyes. The observed signal reduction is almost certainly due to its biological activity.
Q4: How does the C11-BODIPY™ 581/591 probe work to detect lipid peroxidation?
A4: C11-BODIPY™ 581/591 is a ratiometric fluorescent probe. In its native, unoxidized state, it is incorporated into cellular membranes and emits red fluorescence (~591 nm).[6] When lipid radicals attack the polyunsaturated butadienyl portion of the probe, it becomes oxidized, causing a shift in its fluorescence emission to green (~510 nm).[5][10] An increase in lipid peroxidation is therefore measured as an increase in the green-to-red fluorescence intensity ratio.[8]
Q5: Are there alternative methods to confirm lipid peroxidation that I can use alongside a fluorescent probe?
A5: Yes, using orthogonal methods is an excellent way to validate your findings. Alternatives include:
-
Malondialdehyde (MDA) Assay: A classic method that measures MDA, a stable end-product of lipid peroxidation, through a colorimetric reaction with thiobarbituric acid (TBA).[11][12]
-
4-Hydroxynonenal (4-HNE) Assay: Detects another major aldehyde byproduct of lipid peroxidation, often via ELISA or Western blot.[12]
-
Liperfluo: A fluorescent probe that is reported to be more specific for lipid peroxides compared to C11-BODIPY™, which detects lipid radicals.[10][13]
-
LC-MS/MS-based Lipidomics: The most specific and quantitative method, which directly measures the abundance of specific oxidized lipid species in the sample.[12]
Troubleshooting Guide
This guide addresses common issues encountered when using Ferrostatin-1 with the C11-BODIPY™ 581/591 probe.
| Problem | Possible Cause | Suggested Solution |
| No signal change with ferroptosis inducer (e.g., RSL3, Erastin). | 1. Inducer concentration is too low or treatment time is too short. 2. Cells are resistant to ferroptosis. 3. Probe is degraded or used at an incorrect concentration. | 1. Perform a dose-response and time-course experiment for your specific cell line.[8] 2. Confirm cell line sensitivity in the literature or with a positive control cell line (e.g., HT-1080). 3. Prepare fresh probe stock solution and optimize the staining concentration (typically 1-10 µM).[5][6] |
| High green fluorescence in negative control (untreated) cells. | 1. Spontaneous lipid peroxidation due to cell stress (e.g., high confluency, nutrient deprivation). 2. Phototoxicity from excessive light exposure during imaging. 3. Autofluorescence. | 1. Ensure cells are healthy and sub-confluent. Use fresh media for experiments. 2. Minimize light exposure and use appropriate neutral density filters. 3. Image an unstained sample to determine the background autofluorescence and subtract it from your measurements. |
| Signal is quenched in all wells, including positive controls. | 1. Fer-1 was mistakenly added to all wells. 2. Very high cell density is preventing probe uptake or causing quenching. | 1. Double-check your plate map and experimental setup. 2. Optimize cell seeding density to ensure an even monolayer (typically 70-80% confluency).[14] |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent probe loading or washing steps. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Be precise with pipetting and ensure all wells are washed equally. 3. Avoid using the outermost wells of the plate, as they are prone to evaporation and temperature fluctuations. |
Visual Guides and Protocols
Signaling & Experimental Diagrams
To clarify the mechanism of action and experimental design, the following diagrams illustrate the key processes.
Caption: Mechanism of Ferrostatin-1 in preventing ferroptosis.
Caption: Experimental workflow for a C11-BODIPY™ lipid peroxidation assay.
Caption: Troubleshooting logic for C11-BODIPY™ assay results.
Experimental Protocols
Protocol 1: Measuring Lipid Peroxidation using C11-BODIPY™ 581/591 and Fluorescence Microscopy
This protocol is adapted for adherent cells in a 12-well plate format.[8]
Materials:
-
Adherent cells (e.g., HT-1080)
-
Complete cell culture medium
-
12-well tissue culture plates
-
Ferroptosis inducer (e.g., 10 mM RSL3 in DMSO)
-
Ferrostatin-1 (e.g., 10 mM in DMSO)
-
C11-BODIPY™ 581/591 (prepare a 10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with filter sets for GFP/FITC (oxidized probe) and Texas Red (reduced probe).[8]
Procedure:
-
Cell Seeding: Seed 50,000 cells per well in 1 mL of growth medium. Ensure even distribution. Incubate overnight at 37°C, 5% CO₂.
-
Treatment Preparation: Prepare working solutions of your inducer and inhibitor in fresh culture medium. A typical final concentration is 1 µM for RSL3 and 2 µM for Fer-1. Ensure the final DMSO concentration does not exceed 0.5%.[8]
-
Cell Treatment: Set up the following conditions in triplicate:
-
Vehicle Control (medium with DMSO)
-
Inducer only (e.g., RSL3)
-
Inducer + Ferrostatin-1
-
Ferrostatin-1 only
-
-
Remove the old medium and add 1 mL of the appropriate treatment medium to each well. Incubate for the desired time (e.g., 8-24 hours, determined empirically).
-
Probe Staining: Prepare a 2.5 µM C11-BODIPY™ working solution in medium. Remove the treatment medium and add the staining solution to each well. Incubate for 30 minutes at 37°C, protected from light.[11]
-
Washing: Gently remove the staining solution and wash the cells twice with 1 mL of PBS or HBSS.[11]
-
Imaging: Add 500 µL of PBS/HBSS to each well. Image the cells immediately using a fluorescence microscope. Acquire images in both the green (e.g., 469/35 nm excitation, 525/39 nm emission) and red (e.g., 586/15 nm excitation, 647/57 nm emission) channels.[8]
-
Analysis: Using image analysis software (e.g., ImageJ), quantify the mean fluorescence intensity for both channels across multiple cells in each image. Calculate the ratio of the green (oxidized) to red (unoxidized) signal. A higher ratio indicates greater lipid peroxidation.[8]
Protocol 2: Quantifying Lipid Peroxidation using C11-BODIPY™ 581/591 and Flow Cytometry
This protocol allows for high-throughput quantification of lipid peroxidation in a cell population.
Materials:
-
Same as Protocol 1, but cells can be in 6-well plates.
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer with 488 nm and 561 nm lasers.
Procedure:
-
Follow steps 1-4 from Protocol 1, using a 6-well plate format and seeding ~250,000 cells per well.
-
Probe Staining: After treatment, remove the medium and add 1 mL of medium containing 2 µM C11-BODIPY™. Incubate for 30 minutes at 37°C, protected from light.[10]
-
Cell Harvesting: Wash cells once with PBS. Add trypsin and incubate until cells detach. Neutralize with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 500 µL of cold PBS.
-
Acquisition: Analyze the cells on a flow cytometer. The unoxidized probe is detected in the PE or PE-Texas Red channel (excited by a yellow-green laser), while the oxidized probe is detected in the FITC or GFP channel (excited by a blue laser).[10]
-
Analysis: Gate on the live, single-cell population. The primary readout is the increase in Mean Fluorescence Intensity (MFI) in the FITC channel. You can also analyze the ratio of FITC MFI to PE MFI.[10]
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 6. abpbio.com [abpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
"Lipid peroxidation inhibitor 1" dose-response curve optimization
Welcome to the technical support center for Liproxstatin-1, a potent inhibitor of ferroptosis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of Liproxstatin-1 dose-response curves in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Liproxstatin-1 and what is its primary mechanism of action?
A1: Liproxstatin-1 is a small molecule that acts as a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Its primary mechanism is as a radical-trapping antioxidant (RTA).[1][3][4] Liproxstatin-1 localizes within cellular membranes and intercepts lipid peroxyl radicals, which breaks the chain reaction of lipid degradation and prevents the accumulation of lipid hydroperoxides that would otherwise lead to cell death.[1][4]
Q2: What is the typical effective concentration range for Liproxstatin-1 in cell culture?
A2: The effective concentration of Liproxstatin-1 is highly dependent on the cell line and the ferroptosis inducer being used. However, it is generally effective in the low nanomolar range. For instance, it has been shown to inhibit ferroptosis with an IC50 of 22 nM in Gpx4-/- mouse embryonic fibroblasts (MEFs).[5][6][7] Concentrations as low as 50 nM have been shown to completely prevent lipid peroxidation in this cell line.[5][6] For rescue experiments with ferroptosis inducers like RSL3 or erastin, a concentration of around 200 nM is often used.[5][7]
Q3: How should I prepare and store a stock solution of Liproxstatin-1?
A3: Liproxstatin-1 is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[6] A common practice is to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.[6][7] To improve solubility, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[7][8] Stock solutions should be stored at -20°C and are generally stable for several months.[6][7] For the hydrochloride salt version, it is soluble in DMSO up to 100 mM.[9]
Q4: Can Liproxstatin-1 inhibit other forms of cell death?
A4: Liproxstatin-1 is highly specific for ferroptosis. Studies have shown that it does not rescue cells from cell death induced by agents that trigger other pathways, such as staurosporine (B1682477) (apoptosis) or H2O2 (oxidation).[5][7] This specificity makes it a valuable tool for confirming that the observed cell death is indeed ferroptosis.[10]
Dose-Response Curve Optimization: Troubleshooting Guide
Optimizing the dose-response curve for Liproxstatin-1 is critical for achieving reliable and reproducible results. Below are common issues and recommended troubleshooting steps.
Issue 1: No protective effect of Liproxstatin-1 is observed against a known ferroptosis inducer.
-
Question: I'm treating my cells with a ferroptosis inducer (e.g., RSL3) and a range of Liproxstatin-1 concentrations, but I don't see any rescue effect. What could be wrong?
-
Answer:
-
Inadequate Pre-incubation: Liproxstatin-1 works most effectively when it is present before the induction of significant lipid peroxidation. Solution: Pre-incubate the cells with Liproxstatin-1 for 1-2 hours before adding the ferroptosis inducer.[11]
-
Incorrect Concentration of Inducer: The concentration of the ferroptosis inducer might be too high, causing overwhelming and rapid cell death that cannot be rescued. Solution: Perform a dose-response experiment for your ferroptosis inducer (e.g., RSL3, erastin) to determine its IC50 value in your specific cell line. Use a concentration around the IC50 for your Liproxstatin-1 rescue experiments.[11]
-
Compound Instability: Liproxstatin-1 may degrade if not stored or handled properly. Solution: Ensure your DMSO stock is anhydrous, as moisture can reduce solubility.[5] Prepare fresh dilutions in culture medium for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Line Resistance: Some cell lines may be inherently resistant to certain ferroptosis inducers or the ferroptotic process itself.[10] Solution: Confirm that your chosen cell line is indeed susceptible to ferroptosis. You can test other known ferroptosis inducers or use a positive control cell line known to be sensitive.
-
Issue 2: High variability between replicate wells in the dose-response assay.
-
Question: My cell viability readings (e.g., from an MTT or CCK-8 assay) are inconsistent across replicate wells for the same Liproxstatin-1 concentration. How can I improve this?
-
Answer:
-
Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results. Solution: Ensure you have a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells. Allow cells to adhere and recover overnight before starting treatment.[12]
-
Inaccurate Pipetting: Small volumes of concentrated compounds are prone to pipetting errors. Solution: Use calibrated pipettes and perform serial dilutions carefully. When adding reagents to a 96-well plate, change pipette tips for each condition to avoid cross-contamination.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate compounds and affect cell growth. Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
Incomplete Solubilization (MTT Assay): In MTT assays, the purple formazan (B1609692) crystals must be fully dissolved for an accurate reading.[13] Solution: After the incubation period with MTT, ensure complete solubilization by adding the DMSO or solubilization buffer and placing the plate on an orbital shaker for at least 15 minutes before reading the absorbance.[13]
-
Issue 3: Liproxstatin-1 appears to be toxic to my cells at high concentrations.
-
Question: At the higher end of my dose-response curve, Liproxstatin-1 alone (without a ferroptosis inducer) is reducing cell viability. Is this expected?
-
Answer:
-
Solvent Toxicity: The vehicle used to dissolve Liproxstatin-1, typically DMSO, can be toxic to cells at concentrations above 0.5-1%. Solution: Calculate the final concentration of DMSO in your culture medium for each dilution. Ensure it does not exceed a non-toxic level (typically <0.5%). Include a vehicle control group (cells treated with the highest concentration of DMSO used in the experiment) to assess the impact of the solvent alone.[14]
-
Off-Target Effects: While highly specific, exceptionally high concentrations of any compound can have off-target effects. Solution: The effective concentration for Liproxstatin-1 is in the nanomolar range. If you are observing toxicity, you are likely using concentrations that are well above the necessary therapeutic window. Refer to the effective dose ranges in the table below and adjust your dilution series accordingly.
-
Data Presentation
Table 1: Effective Concentrations of Liproxstatin-1 in Various In Vitro Models
| Cell Line | Ferroptosis Inducer | Effective Concentration (Liproxstatin-1) | Observed Effect | Reference |
| Gpx4-/- MEFs | Genetic Deletion | 22 nM (IC50) | Inhibition of cell death | [5][6][7] |
| Gpx4-/- MEFs | Genetic Deletion | 50 nM | Complete prevention of lipid peroxidation | [5][6] |
| Pfa-1 Mouse Fibroblasts | (1S,3R)-RSL3 | 38 nM (EC50) | Inhibition of ferroptosis | [1] |
| HT-22 Mouse Hippocampal Cells | Glutamate | 100 nM | Inhibition of cell death and lipid peroxidation | [2] |
| OLN-93 Oligodendrocytes | RSL-3 | Not specified | Potent inhibition of ferroptosis | [15] |
| Various Cell Lines | RSL3 (0.5 µM), Erastin (1 µM) | ~200 nM | Dose-dependent protection against cell death | [5][7] |
Experimental Protocols
Protocol 1: Determining the Optimal Dose of Liproxstatin-1 using a Cell Viability Assay (MTT)
This protocol outlines the steps to assess the ability of Liproxstatin-1 to protect cells from ferroptosis-induced cell death.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
96-well plates
-
Liproxstatin-1
-
Ferroptosis inducer (e.g., RSL3)
-
MTT reagent (5 mg/mL in PBS)[11]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Liproxstatin-1 Pre-treatment: Prepare serial dilutions of Liproxstatin-1 in culture medium. A suggested starting range is 0-500 nM. Remove the old medium from the cells and add the medium containing the different concentrations of Liproxstatin-1. Incubate for 1-2 hours.[11]
-
Induction of Ferroptosis: Prepare the ferroptosis inducer (e.g., RSL3) at 2x its IC50 concentration in culture medium. Add an equal volume to the wells already containing Liproxstatin-1, effectively halving the inducer concentration to its IC50.
-
Controls: Include the following controls on your plate:
-
Untreated cells (medium only)
-
Cells treated with the ferroptosis inducer alone
-
Cells treated with the highest concentration of Liproxstatin-1 alone
-
Vehicle control (DMSO)
-
-
Incubation: Incubate the plate for 24-48 hours, depending on the cell line and inducer.[11]
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log concentration of Liproxstatin-1 and use a non-linear regression to determine the EC50 value.
Protocol 2: Measuring Lipid Peroxidation with C11-BODIPY 581/591
This protocol measures a key hallmark of ferroptosis and can be used to confirm that Liproxstatin-1's protective effect is due to the inhibition of lipid peroxidation.
Materials:
-
Cultured cells on coverslips or in appropriate plates for microscopy/flow cytometry
-
Liproxstatin-1 and ferroptosis inducer
-
C11-BODIPY 581/591 dye[16]
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)[3]
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inducer in the presence or absence of an effective concentration of Liproxstatin-1 (determined from Protocol 1) for the desired duration.
-
Staining: Add the C11-BODIPY 581/591 probe to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C in the dark.[10][16]
-
Washing: Gently wash the cells twice with PBS or HBSS to remove excess dye.[3][16]
-
Analysis:
-
Fluorescence Microscopy: Image the cells immediately. The unoxidized probe will fluoresce red, while the oxidized form fluoresces green. A shift from red to green fluorescence indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in fresh PBS for analysis. Measure the shift in fluorescence from the red channel (e.g., PE-Texas Red) to the green channel (e.g., FITC).[17]
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing a Liproxstatin-1 dose-response curve.
Caption: Simplified signaling pathway of ferroptosis and points of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. Liproxstatin-1 hydrochloride | Ferroptosis | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Non-enzymatic lipid peroxidation initiated by photodynamic therapy drives a distinct ferroptosis-like cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Liproxstatin-1: A Potent Radical-Trapping Antioxidant for the Inhibition of Lipid Peroxidation
Liproxstatin-1 has emerged as a highly potent inhibitor of lipid peroxidation, primarily by acting as a radical-trapping antioxidant (RTA). Its efficacy, particularly in the context of ferroptosis, an iron-dependent form of programmed cell death, has been shown to be superior to some classical antioxidants. This guide provides a comparative analysis of Liproxstatin-1 against other classes of antioxidants, supported by experimental data and detailed methodologies.
Liproxstatin-1 is a spiroquinoxalinamine derivative that effectively suppresses ferroptosis by preventing the accumulation of lipid hydroperoxides.[1][2] Its mechanism of action is centered on its ability to trap chain-carrying peroxyl radicals within lipid bilayers, thereby breaking the cycle of lipid autoxidation.[1] This mode of action distinguishes it from other antioxidants that may function through different mechanisms, such as enzymatic inhibition or iron chelation.
Comparative Efficacy of Liproxstatin-1 and Other Antioxidants
The potency of Liproxstatin-1 is often compared to other well-known antioxidants and ferroptosis inhibitors. The following table summarizes key quantitative data from various studies, highlighting the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) required to inhibit ferroptosis or lipid peroxidation. It is important to note that these values can vary depending on the cell line, the method of inducing ferroptosis, and other experimental conditions.[2]
| Compound | Class | Mechanism of Action | IC50/EC50 (inhibition of ferroptosis) | Reference Cell Line/Inducer |
| Liproxstatin-1 | Radical-Trapping Antioxidant | Traps lipid peroxyl radicals | 22 nM (IC50) | Gpx4-/- cells |
| 38 ± 3 nM (EC50) | Pfa-1 mouse fibroblasts / RSL3 | |||
| Ferrostatin-1 (Fer-1) | Radical-Trapping Antioxidant | Traps lipid peroxyl radicals | 60 nM (EC50) | Not specified |
| 45 ± 5 nM (EC50) | Pfa-1 mouse fibroblasts / RSL3 | |||
| α-Tocopherol (Vitamin E) | Radical-Trapping Antioxidant | Traps lipid peroxyl radicals | Less potent than Liproxstatin-1 & Ferrostatin-1 | Not specified |
| Deferoxamine (DFO) | Iron Chelator | Chelates free intracellular Fe3+ | Varies | Not specified |
| PD146176 | 15-Lipoxygenase-1 (15-LOX-1) Inhibitor | Inhibits enzymatic lipid peroxidation | Effective at concentrations that inhibit ferroptosis | Not specified |
Data compiled from multiple sources.[1][2][3][4][5]
Studies have shown that while Liproxstatin-1 and Ferrostatin-1 react more slowly with peroxyl radicals in solution compared to α-tocopherol, they are significantly more effective at inhibiting lipid peroxidation within the complex environment of a lipid bilayer.[1] This suggests that their chemical structure is optimized for activity in the cellular membranes where lipid peroxidation occurs. Unlike Liproxstatin-1, Fer-1, and α-tocopherol, the 15-LOX-1 inhibitor PD146176 acts by directly inhibiting an enzyme involved in lipid peroxidation, highlighting a different therapeutic strategy.[1][4] Iron chelators like Deferoxamine represent another distinct class, preventing the initiation of lipid peroxidation by sequestering the iron required for the Fenton reaction.[2][6]
Signaling Pathway of Lipid Peroxidation and Antioxidant Intervention
The process of lipid peroxidation is a chain reaction that, in the context of ferroptosis, is critically dependent on the presence of iron and the depletion of the antioxidant enzyme Glutathione Peroxidase 4 (GPX4). The following diagram illustrates this pathway and the points at which different classes of antioxidants intervene.
References
"Lipid peroxidation inhibitor 1" vs. ferrostatin-1 in ferroptosis
A Comparative Guide to Ferroptosis Inhibitors: Liproxstatin-1 (B1674854) vs. Ferrostatin-1
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The development of potent and specific inhibitors of this pathway is therefore of significant therapeutic interest. Among the most well-characterized inhibitors are liproxstatin-1 (often referred to generically as a potent lipid peroxidation inhibitor) and ferrostatin-1. This guide provides an objective, data-driven comparison of these two benchmark ferroptosis inhibitors for researchers, scientists, and drug development professionals.
Mechanism of Action: Radical-Trapping Antioxidants
Both liproxstatin-1 and ferrostatin-1 are synthetic antioxidants that function as radical-trapping agents (RTAs) to suppress ferroptosis.[1][2] They act by neutralizing lipid peroxyl radicals, which are key mediators in the propagation of lipid peroxidation within cellular membranes.[1][2] This action effectively breaks the chain reaction of lipid damage that ultimately leads to cell death. While both compounds share this fundamental mechanism, their potency can differ. Studies have shown that although ferrostatin-1 and liproxstatin-1 react with peroxyl radicals more slowly than antioxidants like α-tocopherol in solution, they are significantly more effective within the lipid bilayer of a cell membrane.[1][3] This enhanced activity in a cellular context underscores their efficacy as ferroptosis inhibitors.
The core of the ferroptosis pathway is regulated by Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that detoxifies lipid hydroperoxides.[4][5] Inducers of ferroptosis, such as RSL3, directly inhibit GPX4, while others like erastin (B1684096) block the import of cystine, a necessary precursor for the synthesis of glutathione (GSH), which is a critical cofactor for GPX4.[5][6] By trapping lipid radicals, liproxstatin-1 and ferrostatin-1 act downstream of GPX4 inhibition, preventing the lethal accumulation of lipid reactive oxygen species (ROS).[7]
Comparative Performance Data
The efficacy of ferroptosis inhibitors is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell-based assays. The following tables summarize the reported potency of liproxstatin-1 and ferrostatin-1 in various experimental settings.
| Table 1: Inhibitory Potency Against Ferroptosis | |||
| Inhibitor | Metric | Value | Context |
| Liproxstatin-1 | IC50 | 22 nM | Inhibition of cell death in Gpx4−/− cells.[8][9] |
| Ferrostatin-1 | EC50 | 60 nM | Suppression of erastin-induced ferroptosis in HT-1080 cells.[10] |
| Liproxstatin-1 | EC50 | 38 ± 3 nM | Inhibition of RSL3-induced ferroptosis in Pfa-1 mouse fibroblasts.[3] |
| Ferrostatin-1 | EC50 | 45 ± 5 nM | Inhibition of RSL3-induced ferroptosis in Pfa-1 mouse fibroblasts.[3] |
| Table 2: Efficacy in Preventing Lipid Peroxidation | ||
| Inhibitor | Concentration | Effect |
| Liproxstatin-1 | 50 nM | Completely prevents lipid peroxidation in Gpx4−/− cells.[8][9] |
| Ferrostatin-1 | 1 µM | Prevents the accumulation of oxidative breakdown products of lipids in erastin-treated HT-1080 cells.[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for comparing these inhibitors, the following diagrams are provided.
Caption: Ferroptosis pathway and inhibitor targets.
Caption: Workflow for comparing ferroptosis inhibitors.
Experimental Protocols
Reproducible and standardized protocols are essential for the accurate comparison of ferroptosis inhibitors.
Protocol 1: Cell Viability Assay (CCK-8)
This assay measures cell viability by assessing metabolic activity.
-
Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[12]
-
Treatment: Pre-treat cells with a serial dilution of liproxstatin-1 or ferrostatin-1 for 1-2 hours. Include a vehicle-only control.[12]
-
Induction of Ferroptosis: Add a ferroptosis inducer, such as RSL3 (e.g., 1 µM) or erastin (e.g., 10 µM), to the appropriate wells.[12]
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.[13]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[12][13]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 values for each inhibitor by fitting the data to a dose-response curve.[12]
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses a ratiometric fluorescent probe to quantify lipid ROS.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate) and treat with inhibitors and inducers as described in the cell viability protocol. A shorter incubation time (e.g., 4-8 hours) may be appropriate.[7][14]
-
Staining: After treatment, wash the cells with PBS and incubate them with 1-5 µM C11-BODIPY 581/591 in pre-warmed medium for 15-30 minutes at 37°C, protected from light.[7][15]
-
Cell Harvest and Analysis:
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze immediately using a flow cytometer. The oxidized probe fluoresces green (~510 nm) and the reduced form fluoresces red (~591 nm).[12][15]
-
Fluorescence Microscopy: Wash the cells with PBS and image immediately.
-
-
Data Analysis: Quantify the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.[12]
Protocol 3: Western Blot for GPX4 Expression
This protocol assesses the levels of the key ferroptosis-regulating protein GPX4.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.[13][14]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[13]
Conclusion
Both liproxstatin-1 and ferrostatin-1 are invaluable tools for studying ferroptosis. They act via the same radical-trapping mechanism to inhibit lipid peroxidation.[1] However, quantitative data suggests that liproxstatin-1 is a more potent inhibitor, with a lower IC50 in several cellular models.[3][8] For researchers designing experiments, liproxstatin-1 may offer a more potent and specific option for inhibiting ferroptosis.[12] Nevertheless, ferrostatin-1 remains a widely used and effective benchmark inhibitor.[10] The choice between these compounds may depend on the specific experimental context, cell type, and desired concentration range. This guide provides the foundational data and protocols to make an informed decision and to rigorously evaluate these and other novel ferroptosis inhibitors.
References
- 1. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparative analysis of "Lipid peroxidation inhibitor 1" and tirilazad
A Comparative Analysis of Lipid Peroxidation Inhibitors: Tirilazad (B25892) and Ferrostatin-1
An important note on "Lipid Peroxidation Inhibitor 1": The initial query for "this compound" identified a compound with CAS number 142873-41-4, which is listed by some chemical suppliers under this generic name. It is reported to have an IC₅₀ of 0.07 μM for lipid peroxidation inhibition. However, there is a significant lack of publicly available, peer-reviewed research and detailed experimental data for this specific compound. To provide a comprehensive and data-rich comparison as requested, this guide will compare the well-documented clinical candidate, Tirilazad , with the widely used and highly potent preclinical research tool, Ferrostatin-1 . Ferrostatin-1 is a benchmark inhibitor of ferroptosis, a key cellular death pathway driven by lipid peroxidation.
Introduction
Lipid peroxidation is a detrimental process of oxidative degradation of lipids, leading to cell membrane damage and the formation of reactive aldehydes. This process is implicated in a wide range of pathologies, including neurodegenerative diseases, ischemic injury, and inflammatory conditions. Consequently, inhibitors of lipid peroxidation are of significant interest in drug development. This guide provides a comparative analysis of two distinct inhibitors: Tirilazad, a 21-aminosteroid (lazaroid) developed for acute central nervous system (CNS) injuries, and Ferrostatin-1, a potent synthetic antioxidant that has become a cornerstone tool for studying ferroptosis.
Chemical and Physical Properties
Tirilazad and Ferrostatin-1 belong to different chemical classes, which dictates their physical properties and biological activities. Tirilazad is a large, complex steroid derivative, while Ferrostatin-1 is a smaller synthetic molecule.
| Property | Tirilazad | Ferrostatin-1 |
| IUPAC Name | (16α)-21-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-16-methylpregna-1,4,9(11)-triene-3,20-dione | Ethyl 3-amino-4-(cyclohexylamino)benzoate |
| Synonyms | U-74006F, Freedox | Fer-1 |
| Molecular Formula | C₃₈H₅₂N₆O₂[1][2][3] | C₁₅H₂₂N₂O₂[4][5] |
| Molecular Weight | 624.9 g/mol [1] | 262.35 g/mol [4] |
| CAS Number | 110101-66-1[3][6] | 347174-05-4[4][5] |
| Solubility | Formulated as mesylate salt for intravenous administration. | Soluble in DMSO and Ethanol (up to 100 mg/ml). |
Mechanism of Action
While both compounds inhibit lipid peroxidation, they do so through distinct mechanisms. Tirilazad has a multi-faceted action centered on membrane stabilization and general radical scavenging, whereas Ferrostatin-1 is a highly specific radical-trapping antioxidant that potently inhibits the ferroptosis pathway.
Tirilazad: Tirilazad is a lazaroid, a class of 21-aminosteroids designed to inhibit iron-dependent lipid peroxidation without glucocorticoid activity.[7] Its mechanism involves:
-
Radical Scavenging: It directly scavenges lipid peroxyl radicals, similar to Vitamin E, breaking the chain reaction of lipid peroxidation.[7]
-
Membrane Stabilization: Tirilazad embeds within the cell membrane's lipid bilayer. This localization restricts the movement of lipid acyl chains, making them less susceptible to oxidative attack.[7]
-
Preservation of Endogenous Antioxidants: It helps maintain levels of endogenous antioxidants like Vitamin E.[7]
Ferrostatin-1: Ferrostatin-1 is a potent inhibitor of ferroptosis, a form of iron-dependent cell death characterized by the overwhelming accumulation of lipid peroxides. Its mechanism is more specific:
-
Radical-Trapping Antioxidant (RTA): Ferrostatin-1 is an arylamine-based RTA that efficiently traps lipid peroxyl radicals within the membrane, preventing the propagation of lipid peroxidation.[5][8]
-
Interaction with Iron: Evidence suggests that Ferrostatin-1's potent activity in iron-dependent peroxidation stems from its ability to scavenge the initiating alkoxyl radicals generated by ferrous iron from lipid hydroperoxides.[9] It may also form a complex with iron, contributing to its high efficiency.
Figure 1. Mechanisms of action for Tirilazad and Ferrostatin-1.
Efficacy and Potency
Ferrostatin-1 demonstrates significantly higher potency in cell-based assays compared to the reported inhibitory concentrations for Tirilazad's effects in preclinical models.
| Parameter | Tirilazad | Ferrostatin-1 |
| In Vitro Potency | Effective in preclinical models at micromolar concentrations. | EC₅₀: 60 nM (inhibition of erastin-induced ferroptosis in HT-1080 cells).[10]IC₅₀: 0.017 µM (inhibition of Fe²⁺-induced peroxidation in liposomes).[11] |
| Therapeutic Context | Investigated for acute CNS injury (stroke, subarachnoid hemorrhage, spinal cord injury).[12][13][14][15][16] | Preclinical research tool for studying ferroptosis in cancer, neurodegeneration, and ischemia-reperfusion injury.[8][9] |
| Clinical Trial Outcomes | Failed to show efficacy in improving outcomes in acute ischemic stroke and subarachnoid hemorrhage.[12][13][14][15] Some trials suggested a potential for worsened outcomes.[12] | Not tested in human clinical trials. Poor water solubility and pharmacokinetic properties are limitations for clinical development.[17] |
Pharmacokinetics
Significant clinical development of Tirilazad has yielded detailed pharmacokinetic data in humans, a stark contrast to the preclinical focus of Ferrostatin-1.
| Parameter | Tirilazad | Ferrostatin-1 |
| Administration | Intravenous infusion.[18] | Primarily used in vitro; poor solubility and biodistribution limit in vivo use.[17] |
| Metabolism | Cleared by the liver, with active metabolites (e.g., U-89678).[19][20] | Data not available from human studies. |
| Half-life (Human) | Single dose: ~3.7 hours.[18]Multiple doses: 61-123 hours (due to accumulation).[20] | Data not available from human studies. |
| Blood-Brain Barrier | Designed to target the CNS, but penetration is considered poor. It is highly concentrated in vascular endothelial cell membranes.[21] | Data not available from human studies. |
Experimental Protocols
The efficacy of lipid peroxidation inhibitors is commonly assessed using assays that measure the byproducts of lipid breakdown or changes in fluorescent probes.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This colorimetric assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.
-
Principle: MDA in the sample reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which is quantified spectrophotometrically at ~532 nm.[22]
-
Protocol Outline:
-
Sample Preparation: Homogenize tissue or plasma samples. Precipitate proteins using an acid like trichloroacetic acid (TCA).[23]
-
Reaction: Add TBA reagent to the supernatant and incubate in a boiling water bath for approximately 10-15 minutes.[23]
-
Measurement: Cool the samples and centrifuge to remove any precipitate. Measure the absorbance of the supernatant at 532 nm.[22][23]
-
Quantification: Calculate MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).[22]
-
Figure 2. Experimental workflow for the TBARS assay.
C11-BODIPY 581/591 Assay
This is a fluorescent, cell-based assay for detecting lipid peroxidation in live cells, often analyzed by flow cytometry or fluorescence microscopy.
-
Principle: The C11-BODIPY 581/591 probe incorporates into cellular membranes. In its native, reduced state, it fluoresces red (~591 nm). Upon oxidation by lipid radicals, its fluorescence shifts to green (~510 nm). The ratio of green to red fluorescence provides a ratiometric readout of lipid peroxidation.[24][25]
-
Protocol Outline:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Treatment: Treat cells with the experimental compounds (e.g., a ferroptosis inducer like RSL3) and the inhibitor of interest (Tirilazad or Ferrostatin-1).
-
Staining: Add C11-BODIPY 581/591 (typically 1-2 µM) to the cell culture media and incubate for 30 minutes at 37°C.[24]
-
Washing: Wash cells twice with a buffered salt solution (e.g., HBSS) to remove excess probe.[24]
-
Analysis: Analyze cells using a fluorescence microscope or flow cytometer, capturing signals in both the green (e.g., FITC channel) and red (e.g., Texas Red channel) spectra.[25]
-
Quantification: Calculate the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.[25]
-
Conclusion
Tirilazad and Ferrostatin-1 represent two distinct approaches to inhibiting lipid peroxidation. Tirilazad, a lazaroid with broad radical-scavenging and membrane-stabilizing properties, showed promise in preclinical models of acute CNS injury but ultimately failed to demonstrate efficacy in human clinical trials.[12][14][15] Its development highlights the significant challenge of translating the effects of broad-spectrum antioxidants into clinical success for complex neurological injuries.
In contrast, Ferrostatin-1 has emerged as a highly potent and specific tool for inhibiting the ferroptosis pathway. Its remarkable efficacy in preventing iron-dependent lipid peroxidation in cellular and preclinical models has been instrumental in advancing the understanding of this cell death modality.[10][8] While its own drug-like properties are limited, Ferrostatin-1 serves as a crucial benchmark and a chemical scaffold for the development of next-generation ferroptosis inhibitors with therapeutic potential. For researchers, the choice between these inhibitors depends entirely on the experimental context: Tirilazad may be relevant for historical comparison in models of stroke or CNS trauma, while Ferrostatin-1 is the current standard for investigating the specific role of ferroptosis.
References
- 1. Tirilazad | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Tirilazad | C38H52N6O2 | CID 104903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tirilazad - Wikipedia [en.wikipedia.org]
- 4. Ferrostatin-1 | C15H22N2O2 | CID 4068248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Tirilazad - Wikipedia [it.wikipedia.org]
- 7. [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. A randomized trial of tirilazad mesylate in patients with acute stroke (RANTTAS). The RANTTAS Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tirilazad for aneurysmal subarachnoid haemorrhage | Cochrane [cochrane.org]
- 15. A randomized, double-blind, vehicle-controlled trial of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety study of tirilazad mesylate in patients with acute ischemic stroke (STIPAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the pharmacokinetics and tolerability of tirilazad mesylate, a 21-aminosteroid free radical scavenger: I. Single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of tirilazad and U-89678 in ischemic stroke patients receiving a loading regimen and maintenance regimen of 10 mg/kg/day of tirilazad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multiple-dose tolerability and pharmacokinetics of tirilazad mesylate at doses of up to 10 mg/kg/day administered over 5-10 days in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Tirilazad Mesylate? [synapse.patsnap.com]
- 22. 2.4. TBARS Assay [bio-protocol.org]
- 23. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 24. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 25. abpbio.com [abpbio.com]
A Comparative Guide to the Structure-Activity Relationship of Ferrostatin-1 and its Analogs as Potent Inhibitors of Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1][2] Ferrostatin-1 (Fer-1) was one of the first potent and selective small-molecule inhibitors of ferroptosis identified, acting as a radical-trapping antioxidant to prevent the accumulation of lethal lipid peroxides.[2][3][4] However, the clinical translation of Fer-1 has been hampered by limitations such as low metabolic stability and potency.[5][6] This has spurred extensive structure-activity relationship (SAR) studies to develop next-generation analogs with improved pharmacological properties.
This guide provides an objective comparison of Fer-1 and its recently developed derivatives, supported by quantitative experimental data. It details the key experimental protocols used to evaluate these compounds and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of Ferrostatin-1 Analogs
The core scaffold of Ferrostatin-1 offers several points for chemical modification to enhance its anti-ferroptotic activity and drug-like properties. Recent SAR studies have focused on modifying the arylamine, the linker, and the ester moiety to improve potency, metabolic stability, and solubility. Below is a summary of the anti-ferroptotic activity of Fer-1 and several of its key analogs, as measured by their ability to inhibit erastin- or RSL3-induced cell death in various cell lines.
| Compound/Analog | Modification Strategy | Cell Line | Inducer | EC50 (µM) | Key Findings & Advantages | Reference |
| Ferrostatin-1 (Fer-1) | Parent Compound | HT-1080 | Erastin (B1684096) | ~0.06 | Potent inhibitor, but metabolically unstable. | [3] |
| Compound 18 | Modification of the 3-NH2 with benzenesulfonyl groups | HT-1080 | Erastin | 0.57 | Outperformed Fer-1 in inhibiting ferroptosis, showed favorable solubility and remarkable metabolic stability in rat plasma. | [5] |
| Compound 26 | Formylpiperazine-derived analog | HUVECs | Erastin | Potent (EC50 not specified) | Showed potent anti-ferroptosis activity and superior microsomal stability compared to Fer-1. | [7] |
| Compound 12 | Fused with a benzohydrazide (B10538) moiety | HUVECs | Erastin / High Glucose | Potent (EC50 not specified) | Exhibited better protection than Fer-1, but still had undesirable microsomal stability. | [8] |
| Compound 36 | Diamide (B1670390) derivative | HUVECs | Erastin | 0.58 | Showed the most potent anti-ferroptosis activity in its series and superior stability in microsomal and plasma assays. | [9] |
| Ferfluor-1 | 1,3,4-thiadiazole-functionalized analog | HT-1080, OS-RC-2, SH-SY5Y | RSL3 | Potent (EC50 not specified) | Superior anti-ferroptosis potency and favorable blood-brain barrier permeability. | [10] |
| Phenothiazine deriv. (51) | Phenothiazine core | HT-1080 | Erastin | 0.0005 | A different class of inhibitor, but showed extremely high potency and good BBB permeability. | [11] |
Note: EC50 values can vary between different studies and experimental conditions. This table is intended for comparative purposes based on the cited literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the core ferroptosis pathway and a typical experimental workflow for screening new analogs.
Caption: The Ferroptosis Signaling Pathway. This diagram illustrates the central role of iron-dependent lipid peroxidation and the protective mechanism of the GPX4/GSH axis. Ferrostatin-1 and its analogs act as radical-trapping antioxidants, inhibiting the lipid ROS chain reaction.
Caption: A typical experimental workflow for the structure-activity relationship (SAR) study of novel ferroptosis inhibitors.
Detailed Experimental Protocols
The following are standardized protocols for key assays used in the evaluation of lipid peroxidation inhibitors.
This protocol is used to determine the concentration at which an inhibitor protects cells from ferroptosis induced by agents like erastin or RSL3.
-
Objective: To quantify the dose-dependent protective effect of Fer-1 analogs against induced ferroptosis.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed HT-1080 cells in a 96-well opaque plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Compound Preparation: Prepare serial dilutions of the Fer-1 analog in culture medium. Include a vehicle control (DMSO) and a positive control (parent Fer-1).[13]
-
Treatment: Pre-treat the cells with the serially diluted analogs for 1-2 hours.
-
Induction: Add the ferroptosis inducer (e.g., erastin) to all wells except the untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).[13]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log concentration of the inhibitor and fit a dose-response curve to determine the EC50 value.
-
This assay directly measures lipid peroxidation, the hallmark of ferroptosis, using a ratiometric fluorescent probe.[14]
-
Objective: To quantify the inhibition of lipid peroxidation by Fer-1 analogs in cells undergoing ferroptosis.
-
Materials:
-
Cells treated as described in the cell viability assay (in 6-well plates or chamber slides).
-
C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO).[15]
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
-
-
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inducer and the Fer-1 analog as described previously.
-
Probe Loading: 30 minutes before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM.[15][16]
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[15][16]
-
Cell Harvesting (for Flow Cytometry):
-
Data Acquisition (Flow Cytometry):
-
Data Acquisition (Fluorescence Microscopy):
-
Analysis: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.[13] Compare the ratio in cells treated with the analog to those treated with the inducer alone.
-
By employing these methodologies, researchers can systematically evaluate novel lipid peroxidation inhibitors, leading to the development of more effective therapeutics for diseases driven by ferroptosis. The data presented herein highlights the significant progress made in optimizing the Ferrostatin-1 scaffold, paving the way for next-generation anti-ferroptotic agents.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the subcellular localization and mechanism of action of ferrostatins in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferrostatin-1 | C15H22N2O2 | CID 4068248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of New Improved Ferrostatin-1 Derived Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel ferrostatin derivatives for the prevention of HG-induced VEC ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of formylpiperazine analogs of Ferrostatin-1 as novel improved ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel ferrostatin derivatives for the prevention of HG-induced VEC ferroptosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of ferrostatin-based diamide derivatives as new ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 16. abpbio.com [abpbio.com]
A Comparative Guide to Lipid Peroxidation Inhibitors: Evaluating Efficacy Against Peroxyl Radicals
For researchers engaged in the study of oxidative stress and the development of therapeutics targeting lipid peroxidation-mediated cell death, such as ferroptosis, a clear understanding of the comparative efficacy of available inhibitors is crucial. This guide provides an objective comparison of prominent lipid peroxidation inhibitors, with a focus on their ability to neutralize peroxyl radicals.
While highly potent novel molecules are continuously being identified, such as the benzofuran (B130515) derivative known as "Lipid peroxidation inhibitor 1" (CAS 142873-41-4), with a reported half-maximal inhibitory concentration (IC50) of 0.07 µM for lipid peroxidation, a lack of comprehensive, publicly available comparative data for such compounds necessitates a focus on well-characterized inhibitors. This guide will therefore benchmark the performance of established radical-trapping antioxidants: Ferrostatin-1, Liproxstatin-1, and the natural antioxidant Vitamin E (α-tocopherol).
Mechanism of Action: A Focus on Radical Trapping
Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS), leading to the oxidative degradation of lipids within cellular membranes. This process generates lipid peroxyl radicals (LOO•), which propagate the chain reaction. The primary mechanism by which Ferrostatin-1, Liproxstatin-1, and Vitamin E inhibit lipid peroxidation is through their function as radical-trapping antioxidants (RTAs). They donate a hydrogen atom to the peroxyl radical, thereby neutralizing it and terminating the chain reaction.
Ferrostatin-1 (Fer-1) and Liproxstatin-1 are synthetic aromatic amine antioxidants that have demonstrated high efficacy in preventing ferroptosis.[1] Their unique structures allow them to effectively scavenge lipid peroxyl radicals within the lipophilic environment of cellular membranes.[1] While structurally distinct, both compounds are significantly more potent in cellular systems than many traditional phenolic antioxidants.
Vitamin E (α-tocopherol) is a natural, lipid-soluble antioxidant that plays a vital role in protecting cell membranes from oxidative damage. Its chromanol ring is responsible for its ability to donate a hydrogen atom to lipid peroxyl radicals.
Performance Comparison of Lipid Peroxidation Inhibitors
The efficacy of these inhibitors can be quantified by their reaction rate constants with peroxyl radicals and their IC50 values in various lipid peroxidation assays. The following tables summarize key performance data for Ferrostatin-1, Liproxstatin-1, and α-tocopherol.
| Inhibitor | Chemical Class | Mechanism of Action | Primary Application |
| This compound | Benzofuran derivative | Presumed radical-trapping antioxidant | Research chemical |
| Ferrostatin-1 | Aromatic amine | Radical-trapping antioxidant | Ferroptosis research |
| Liproxstatin-1 | Aromatic amine | Radical-trapping antioxidant | Ferroptosis research |
| Vitamin E (α-tocopherol) | Chromanol | Radical-trapping antioxidant | Dietary supplement, antioxidant research |
| Inhibitor | IC50 for Lipid Peroxidation Inhibition | Assay Conditions |
| This compound | 0.07 µM | Not specified in available literature |
| Ferrostatin-1 | ~10-100 nM | Varies by cell type and inducer of ferroptosis |
| Liproxstatin-1 | ~10-50 nM | Varies by cell type and inducer of ferroptosis |
| Vitamin E (α-tocopherol) | ~5-20 µM | Varies by cell type and inducer of ferroptosis |
| Inhibitor | Reaction Rate Constant with Peroxyl Radicals (kinh) in Solution (M-1s-1) | Relative Reactivity in Lipid Bilayers |
| Ferrostatin-1 | ~1.8 x 105 | Significantly more reactive than α-tocopherol |
| Liproxstatin-1 | ~2.0 x 105 | Significantly more reactive than α-tocopherol |
| Vitamin E (α-tocopherol) | ~3.2 x 106 | Less reactive than Ferrostatin-1 and Liproxstatin-1 |
Note: The IC50 values for Ferrostatin-1, Liproxstatin-1, and Vitamin E are highly dependent on the experimental model and conditions. The provided values are approximate ranges reported in the literature. The reaction rate constants are from studies using styrene (B11656) autoxidation in chlorobenzene (B131634) at 37°C.[1]
Experimental Protocols
Accurate comparison of inhibitor performance relies on standardized and well-defined experimental protocols. Below are methodologies for two common assays used to evaluate the inhibition of lipid peroxidation.
C11-BODIPY 581/591 Assay for Cellular Lipid Peroxidation
This assay utilizes a fluorescent probe, C11-BODIPY 581/591, which is incorporated into cellular membranes. Upon oxidation by lipid peroxyl radicals, the probe's fluorescence emission shifts from red to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.
-
Probe Loading: Incubate cells with 1-2 µM C11-BODIPY 581/591 in cell culture medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove excess probe.
-
Inhibitor Treatment: Add the lipid peroxidation inhibitors at various concentrations to the cells in fresh medium. It is recommended to pre-incubate with the inhibitors for at least 30 minutes before inducing lipid peroxidation.
-
Induction of Lipid Peroxidation: Induce lipid peroxidation using a chemical inducer such as RSL3 (a GPX4 inhibitor), erastin, or cumene (B47948) hydroperoxide.
-
Image Acquisition and Analysis: After the desired incubation time, acquire images using a fluorescence microscope or a high-content imaging system with appropriate filter sets for red and green fluorescence. Alternatively, for a quantitative plate-based reading, use a fluorescence microplate reader.
-
Data Analysis: Calculate the ratio of the mean fluorescence intensity of the green channel to the red channel for each condition. A decrease in this ratio in the presence of an inhibitor indicates a reduction in lipid peroxidation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method to measure malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored product that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.
-
Reaction Mixture: In a microcentrifuge tube, mix the sample with a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid).
-
Incubation: Incubate the mixture at 90-100°C for 30-60 minutes to facilitate the reaction between MDA and TBA.
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Spectrophotometric Measurement: Transfer the supernatant to a new tube or a microplate and measure the absorbance at approximately 532 nm.
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
Visualizing the Landscape of Lipid Peroxidation Inhibition
To better understand the processes involved, the following diagrams illustrate the lipid peroxidation pathway and a general workflow for evaluating inhibitors.
Caption: The chain reaction of lipid peroxidation and its termination by a radical-trapping antioxidant.
Caption: A generalized workflow for the in vitro evaluation of lipid peroxidation inhibitors.
Conclusion
Ferrostatin-1 and Liproxstatin-1 have emerged as highly potent inhibitors of lipid peroxidation, significantly outperforming the natural antioxidant Vitamin E in cellular models of ferroptosis. Their efficacy is attributed to their efficient trapping of lipid peroxyl radicals within the membrane environment. While new compounds like "this compound" show promise with very low reported IC50 values, the lack of detailed, peer-reviewed comparative studies makes a direct performance assessment challenging. For researchers in the field, Ferrostatin-1 and Liproxstatin-1 currently represent the gold standard for potent and specific inhibition of lipid peroxidation-driven cell death. Future studies directly comparing these established inhibitors with newly identified compounds will be invaluable for the development of next-generation therapeutics targeting oxidative stress.
References
A Comparative Guide to Lipid Peroxidation Inhibitors: Ferrostatin-1/Liproxstatin-1 vs. Nitric Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two classes of lipid peroxidation inhibitors: the well-characterized small molecules Ferrostatin-1 and Liproxstatin-1, and the endogenous signaling molecule, nitric oxide. This objective analysis, supported by experimental data, aims to inform the selection and application of these inhibitors in research and therapeutic development.
Introduction to Lipid Peroxidation
Lipid peroxidation is a deleterious process resulting from the oxidative degradation of lipids, particularly polyunsaturated fatty acids within cellular membranes. This chain reaction, initiated by reactive oxygen species (ROS), leads to the formation of lipid radicals and ultimately, cytotoxic end-products like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). These products can cause cellular damage and have been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, inhibitors of lipid peroxidation are of significant interest for therapeutic intervention.
Mechanisms of Inhibition
Ferrostatin-1 and Liproxstatin-1 are potent, synthetic antioxidants that inhibit ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Their primary mechanism of action is as radical-trapping antioxidants (RTAs). They readily donate a hydrogen atom to lipid peroxyl radicals (LOO•), thereby terminating the lipid peroxidation chain reaction.
Nitric Oxide (NO) , a ubiquitous signaling molecule, exhibits a dual role in lipid peroxidation. In the absence of superoxide (B77818) (O₂⁻), nitric oxide acts as a potent inhibitor by scavenging lipid peroxyl radicals at a diffusion-limited rate, effectively terminating the chain reaction.[1] However, in the presence of superoxide, nitric oxide rapidly reacts to form peroxynitrite (ONOO⁻), a powerful oxidant that can initiate lipid peroxidation.[1] Therefore, the inhibitory effect of nitric oxide is highly dependent on the cellular redox environment.
Quantitative Comparison of Inhibitory Potency
A direct comparison of the half-maximal inhibitory concentration (IC50) between Ferrostatin-1/Liproxstatin-1 and nitric oxide is challenging due to the context-dependent nature of nitric oxide's activity. However, we can compare their efficacy based on available quantitative data.
| Inhibitor | IC50 / Kinetic Data | Experimental System | Reference |
| Ferrostatin-1 | ~10 nM | Inhibition of 15LOX2/PEBP1 complex | [2] |
| 0.017 µM | Iron-dependent lipid peroxidation in liposomes | [3] | |
| Liproxstatin-1 | 22 nM | Growth of Gpx4-/- cells | [4] |
| Nitric Oxide | k ≈ 2 x 10⁹ M⁻¹s⁻¹ (rate constant with lipid peroxyl radicals) | Azo-initiated linoleate (B1235992) oxidation |
Note: The high rate constant for the reaction of nitric oxide with lipid peroxyl radicals indicates that even at nanomolar concentrations, it can be a highly effective inhibitor, provided that the concentration of superoxide is low.
Experimental Protocols
Detailed methodologies for key experiments to assess and compare the efficacy of lipid peroxidation inhibitors are provided below.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer
Procedure:
-
Homogenize the sample in a suitable buffer on ice.
-
To 100 µL of the homogenate, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and add 200 µL of 0.67% TBA.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.
Conjugated Diene Assay
This method measures the formation of conjugated dienes, an early marker of lipid peroxidation, by monitoring the increase in absorbance at 234 nm.
Materials:
-
Liposome suspension or isolated LDL
-
Peroxidation initiator (e.g., copper sulfate (B86663) (CuSO₄) or AAPH)
-
Test inhibitors (Ferrostatin-1, Liproxstatin-1, NO donor)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a suspension of liposomes or a solution of LDL in a suitable buffer.
-
Add the test inhibitor at various concentrations to the lipid suspension.
-
Initiate lipid peroxidation by adding the initiator (e.g., 10 µM CuSO₄).
-
Immediately monitor the change in absorbance at 234 nm over time at 37°C.
-
The lag phase preceding the rapid increase in absorbance is determined as an index of antioxidant activity.
C11-BODIPY 581/591 Staining for Lipid ROS
This method utilizes a fluorescent probe to visualize and quantify lipid peroxidation in living cells.
Materials:
-
Cultured cells
-
C11-BODIPY 581/591 probe
-
Ferroptosis inducer (e.g., RSL3 or erastin)
-
Test inhibitors
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture plate or dish.
-
Pre-treat the cells with the test inhibitors for a designated time.
-
Induce ferroptosis by adding an inducer like RSL3.
-
Load the cells with C11-BODIPY 581/591 (e.g., 2.5 µM) for 30 minutes at 37°C.
-
Wash the cells with fresh media.
-
Image the cells using a fluorescence microscope. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid ROS.
-
Quantify the fluorescence intensity of both red and green channels to determine the ratio of oxidized to reduced probe.
Signaling Pathways and Experimental Workflows
Caption: Lipid Peroxidation and Inhibition Pathways.
Caption: TBARS Assay Experimental Workflow.
Conclusion
Both Ferrostatin-1/Liproxstatin-1 and nitric oxide are potent inhibitors of lipid peroxidation, albeit through distinct and context-dependent mechanisms.
-
Ferrostatin-1 and Liproxstatin-1 are highly effective, specific, and reliable inhibitors of ferroptosis-associated lipid peroxidation, making them invaluable tools for in vitro and in vivo research. Their consistent radical-trapping antioxidant activity provides a clear mechanism of action.
-
Nitric Oxide is a powerful endogenous inhibitor of lipid peroxidation. However, its efficacy is intricately linked to the cellular redox state. In environments with low superoxide levels, it is an extremely efficient chain-breaking antioxidant. Conversely, in the presence of high superoxide, it can be converted to the pro-oxidant peroxynitrite. This dual functionality underscores the complexity of its role in cellular oxidative stress.
The choice of inhibitor will depend on the specific research question and experimental system. For targeted and consistent inhibition of lipid peroxidation, particularly in the context of ferroptosis research, Ferrostatin-1 and Liproxstatin-1 are superior choices. For investigating the endogenous regulation of lipid peroxidation and the complex interplay of reactive nitrogen and oxygen species, modulating nitric oxide levels or using NO donors can provide valuable insights. This guide provides the foundational information for researchers to make an informed decision based on the specific needs of their studies.
References
Safety Operating Guide
Proper Disposal of Lipid Peroxidation Inhibitor 1 (Liproxstatin-1): A Comprehensive Guide
For Immediate Release
For researchers, scientists, and drug development professionals utilizing Lipid Peroxidation Inhibitor 1, also known as Liproxstatin-1, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
While Liproxstatin-1 is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water"[1]. Therefore, it is imperative to prevent undiluted product or large quantities from entering ground water, water courses, or sewage systems[1].
Standard laboratory safety protocols should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.
-
After skin contact: The product is generally not irritating to the skin.
-
After eye contact: Rinse the opened eye for several minutes under running water.
-
After swallowing: If symptoms persist, consult a doctor.
Disposal Procedures for Liproxstatin-1
The primary principle for the disposal of Liproxstatin-1 is to avoid environmental release. Do not dispose of this chemical down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Collection:
-
Collect waste Liproxstatin-1, including any contaminated solutions or materials, in a designated and clearly labeled chemical waste container.
-
The container must be made of a compatible material and have a secure lid.
-
-
Labeling:
-
Label the waste container with "Waste Liproxstatin-1" and include the approximate concentration and quantity.
-
Follow your institution's specific guidelines for hazardous waste labeling.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from drains and sources of ignition.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to schedule a pickup.
-
Provide them with the necessary information about the waste contents.
-
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your laboratory's and institution's protocols.
-
Summary of Liproxstatin-1 Properties and Disposal Information
| Property | Information | Citation |
| Chemical Name | Liproxstatin-1 | |
| Hazard Classification | Not classified as hazardous | |
| Environmental Hazard | Water hazard class 1 (slightly hazardous for water) | [1] |
| Primary Disposal Route | Licensed Chemical Waste Contractor | |
| Prohibited Disposal | Do not dispose down the drain or in regular trash. | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the proper workflow for the disposal of Liproxstatin-1.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lipid Peroxidation Inhibitor 1
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Lipid Peroxidation Inhibitor 1. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with institutional and environmental regulations. This document will serve as a preferred resource for detailed procedural guidance on the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
While some safety data sheets (SDS) may indicate that specific lipid peroxidation inhibitors like Liproxstatin-1 are not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to treat all research compounds with a high degree of caution.[1] The toxicological properties of many research-grade inhibitors have not been thoroughly investigated.[2] Therefore, this material should be considered hazardous until more comprehensive information is available.[3][4]
General Handling Guidelines:
-
Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with skin or eyes.[3][4]
-
Ventilation: Always handle the solid compound and prepare stock solutions in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Hygiene: Wash hands thoroughly after handling the compound.[3][4]
Personal Protective Equipment (PPE)
The following table outlines the mandatory personal protective equipment for handling this compound in both solid and solution forms.
| PPE Category | Solid Compound | Compound in Solution (e.g., DMSO) |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | Double gloving with compatible chemical-resistant gloves (e.g., Butyl rubber over nitrile for DMSO solutions) |
| Body Protection | Laboratory coat | Laboratory coat |
| Respiratory | NIOSH-approved respirator (if handling large quantities or if dust is generated) | Not generally required if handled in a fume hood |
Note: The selection of appropriate PPE should always be guided by a risk assessment specific to the experimental procedure.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[2] |
Operational Plan: From Receipt to Use
Proper handling of this compound from the moment it arrives in the laboratory is critical for safety and for preserving the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: The compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[3][4] Keep the container tightly closed.
Preparation of Stock Solutions
This compound is often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3][4] DMSO is a common solvent for in vitro experiments.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-dissolving Steps: Before opening the vial, gently tap it on a hard surface to ensure all the solid material is at the bottom.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of Liproxstatin-1 (Molecular Weight: 340.9 g/mol ), you would add 293.3 µL of DMSO.
-
Dissolution: To aid dissolution, the solution can be warmed to 37°C for 10 minutes and/or sonicated in an ultrasonic bath.[5]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C.
Experimental Protocols
The following is a detailed methodology for a common experiment involving the use of a lipid peroxidation inhibitor to prevent ferroptosis in a cell culture model.
In Vitro Ferroptosis Inhibition Assay
This protocol describes how to assess the efficacy of this compound in protecting cells from ferroptosis induced by a compound such as RSL3 (a GPX4 inhibitor).
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Ferroptosis inducer (e.g., RSL3)
-
Cell viability reagent (e.g., Cell Counting Kit-8)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][6]
-
Pre-treatment with Inhibitor: The following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration in the media should be less than 0.5% to avoid solvent toxicity. Pre-treat the cells with the desired concentrations of the inhibitor for 1-2 hours.[1][6]
-
Induction of Ferroptosis: Add the ferroptosis inducer (e.g., RSL3) to the wells at a pre-determined effective concentration.[1][6]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[1]
-
Assessment of Cell Viability: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.[1][6]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathway of ferroptosis and the point of intervention for this compound.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vitro experiment using this compound.
Disposal Plan
Proper disposal of this compound and all associated waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and leak-proof waste container.
-
Contaminated personal protective equipment (e.g., gloves, disposable lab coats) and labware (e.g., pipette tips, weighing boats) should be collected in a designated, sealed plastic bag or container.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., stock solutions in DMSO, unused diluted solutions) in a dedicated, sealed, and leak-proof liquid waste container.
-
The waste container must be chemically compatible with the solvents used (e.g., a high-density polyethylene (B3416737) container for DMSO waste).
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Label the container with "Hazardous Waste," the full chemical names and concentrations of all components (e.g., "this compound in DMSO"), and the accumulation start date.
-
Final Disposal
-
Store all hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment.
-
Once the waste container is full or the accumulation time limit is reached, arrange for pickup and disposal through your institution's EHS department. Follow all institutional procedures for waste manifest and pickup requests.
-
Never dispose of this compound or its containers in the regular trash or down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
